Epifadin
Description
Properties
Molecular Formula |
C51H63N7O12 |
|---|---|
Molecular Weight |
966.1 g/mol |
IUPAC Name |
(3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H63N7O12/c1-33(22-16-12-10-8-6-4-2-3-5-7-9-11-13-21-27-41(59)45-46(65)37(31-43(61)62)55-51(45)70)54-48(67)39(30-42(53)60)57-50(69)40(32-44(63)64)58-49(68)38(29-35-25-19-15-20-26-35)56-47(66)36(52)28-34-23-17-14-18-24-34/h4,6,8,10,12,14-27,36-40,45H,2-3,5,7,9,11,13,28-32,52H2,1H3,(H2,53,60)(H,54,67)(H,55,70)(H,56,66)(H,57,69)(H,58,68)(H,61,62)(H,63,64)/b6-4+,10-8+,16-12+,27-21+,33-22+/t36-,37?,38+,39+,40-,45?/m0/s1 |
InChI Key |
UOZUXOSTOXOUIQ-BHQUSESZSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C\C=C\CCCCCCC/C=C/C(=O)C1C(=O)C(NC1=O)CC(=O)O)/NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(=CC=CC=CC=CCCCCCCCC=CC(=O)C1C(=O)C(NC1=O)CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Epifadin's Assault on Bacterial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epifadin is a novel, broad-spectrum antimicrobial peptide-polyene produced by the commensal bacterium Staphylococcus epidermidis.[1][2][3] Its potent bactericidal activity, particularly against pathogenic Staphylococcus aureus, including methicillin-resistant strains (MRSA), is attributed to a mechanism of action that targets the integrity of the bacterial cell membrane.[1][3] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, consolidating available data and outlining the experimental approaches used to elucidate its function. Due to its recent discovery, detailed quantitative data from primary research is emerging; this guide presents the currently available information and provides established experimental protocols for further investigation.
Introduction: A Novel Antimicrobial from the Human Microbiome
Discovered in the human nasal microbiome, this compound represents a new class of antimicrobial compounds with a unique hybrid structure of a non-ribosomally synthesized peptide and a polyketide component.[1][4] Produced by specific strains of S. epidermidis, it is believed to play a role in microbial competition, effectively eliminating rival bacteria such as S. aureus.[2][5] A defining characteristic of this compound is its extreme chemical instability, with a half-life of only a few hours under laboratory conditions.[1][5] This inherent instability suggests a localized effect, potentially minimizing widespread disruption to the host's microbiome.[3][5]
Core Mechanism of Action: Disruption of the Bacterial Cell Membrane
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane, leading to rapid cell lysis and death.[1][3] This mode of action is distinct from many conventional antibiotics that target intracellular processes. The amphiphilic nature of this compound, stemming from its hybrid peptide-polyene structure, likely facilitates its interaction with and insertion into the lipid bilayer of the bacterial membrane.[1] This interaction is thought to compromise the membrane's structural integrity and barrier function.
Proposed Steps in the Mechanism of Action
Based on the available data, the mechanism of this compound's action on bacterial cell membranes can be conceptualized in the following logical sequence:
Quantitative Data on Antimicrobial Activity
While detailed biophysical data on membrane disruption is not yet widely available, studies have quantified the potent antimicrobial activity of this compound against key pathogens.
Table 1: Inhibitory Concentrations of this compound against Staphylococcus aureus
| Bacterial Strain | Assay Type | Inhibitory Concentration (µg/mL) | Reference |
| Staphylococcus aureus | Not specified | 0.9 - 1.5 | [1] |
Table 2: Bactericidal Kinetics of this compound against Staphylococcus aureus
| Treatment Concentration (µg/mL) | Time to Reach Detection Limit (minutes) | Fold Reduction in CFU/mL | Reference |
| 12 | 210 | > 4-log | [5] |
| 24 | 210 | > 4-log | [5] |
Experimental Protocols for Elucidating Mechanism of Action
Detailed experimental protocols from the primary research on this compound are not yet publicly available. However, the following are established, standard protocols used to investigate the effects of antimicrobial agents on bacterial cell membranes.
Determination of Minimum Inhibitory Concentration (MIC)
This assay is fundamental to quantifying the potency of an antimicrobial agent.
Protocol:
-
Preparation of this compound Stock Solution: Due to its instability, this compound should be handled under conditions that protect it from light and oxygen, and stored at low temperatures. Dissolution should be performed immediately before use in an appropriate solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Assessment of Membrane Depolarization
This assay measures changes in the bacterial membrane potential, a key indicator of membrane disruption. The fluorescent dye DiSC3(5) is commonly used for this purpose.
Protocol:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Cell Suspension: Resuspend the bacterial pellet in the same buffer to a specific optical density (e.g., OD600 of 0.05).
-
Dye Loading: Add DiSC3(5) to the cell suspension (final concentration typically 0.4 µM) and incubate in the dark to allow the dye to accumulate in the polarized membranes.
-
Fluorescence Measurement: Monitor the fluorescence quenching in a fluorometer (excitation ~622 nm, emission ~670 nm).
-
Addition of this compound: Add varying concentrations of this compound to the cell suspension and continue to monitor fluorescence.
-
Data Analysis: Depolarization of the cell membrane is indicated by an increase in fluorescence as the DiSC3(5) dye is released from the membrane into the cytoplasm.
Evaluation of Membrane Permeability
This assay determines the extent to which an antimicrobial agent compromises the bacterial membrane, making it permeable to molecules that are normally excluded. The fluorescent dye SYTOX Green is often used for this purpose as it can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
Protocol:
-
Bacterial Preparation: Prepare a bacterial suspension as described for the membrane depolarization assay.
-
SYTOX Green Addition: Add SYTOX Green to the bacterial suspension (final concentration typically 2 µM).
-
Baseline Fluorescence: Measure the baseline fluorescence in a fluorometer (excitation ~485 nm, emission ~520 nm).
-
Addition of this compound: Add varying concentrations of this compound to the suspension.
-
Fluorescence Monitoring: Record the increase in fluorescence over time.
-
Data Interpretation: A significant increase in fluorescence indicates that this compound has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.
Future Directions and Drug Development Implications
The discovery of this compound opens new avenues for the development of novel antibiotics. Its rapid, membrane-targeting mechanism of action may be less prone to the development of resistance compared to antibiotics with intracellular targets. However, the inherent instability of the molecule presents a significant challenge for its therapeutic application.
Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing more stable analogues of this compound to identify the key structural motifs responsible for its antimicrobial activity and to improve its drug-like properties.
-
Detailed Biophysical Characterization: Utilizing techniques such as solid-state NMR and atomic force microscopy to gain a more detailed understanding of how this compound interacts with and disrupts lipid bilayers.
-
Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound and its analogues.
Conclusion
This compound is a promising new antimicrobial agent with a potent and rapid bactericidal effect mediated by the disruption of the bacterial cell membrane. While its therapeutic potential is currently limited by its instability, it serves as an important lead compound for the development of a new class of antibiotics. The experimental frameworks outlined in this guide provide a foundation for researchers and drug development professionals to further investigate the mechanism of action of this compound and to engineer more stable and effective derivatives.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 3. eurekalert.org [eurekalert.org]
- 4. ORCID [orcid.org]
- 5. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Epifadin: A Novel Antimicrobial from Nasal Staphylococcus epidermidis
A Technical Guide for Researchers and Drug Development Professionals
Published: December 15, 2025
Executive Summary
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antibiotics. The human microbiome, a complex ecosystem of microorganisms, represents a promising frontier for the identification of new antimicrobial compounds. Researchers at the University of Tübingen have successfully isolated and characterized a novel, broad-spectrum antimicrobial peptide-polyene hybrid, named Epifadin, from a commensal strain of Staphylococcus epidermidis residing in the human nasal cavity.[1][2][3][4] this compound exhibits potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by rapidly disrupting the integrity of the bacterial cell membrane.[4][5][6] A defining characteristic of this compound is its inherent instability, with a short half-life of only a few hours under physiological conditions.[5][7] This transient activity may represent a natural strategy to minimize collateral damage to the host microbiome.[5][7] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and biosynthetic pathway of this compound, along with detailed experimental protocols for its study.
Introduction
The human nasal microbiome is a dynamic environment where diverse microorganisms compete for resources. Commensal bacteria, such as Staphylococcus epidermidis, have evolved strategies to inhibit the growth of competing microbes, including opportunistic pathogens like Staphylococcus aureus.[1][2] The discovery of this compound from a nasal isolate of S. epidermidis underscores the potential of the human microbiome as a source of novel anti-infective agents.[1][3] this compound belongs to a previously unknown class of antimicrobial compounds, characterized by a unique peptide-polyene-tetramic acid hybrid structure.[5][8] Its broad-spectrum activity and rapid, membrane-targeting mechanism of action make it a compelling lead structure for the development of new antibiotics.[4][5]
Quantitative Data
The antimicrobial activity and cytotoxicity of this compound have been quantitatively assessed through various assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Target Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 0.9 - 1.5 |
| Staphylococcus epidermidis (susceptible strains) | 3.7 - 8.6 |
| Streptococcus pyogenes | Inhibited |
| Corynebacterium spp. | Inhibited |
| Cutibacterium acnes | Inhibited |
| Raoultella ornithinolytica | Inhibited |
| Candida albicans | Inhibited |
| Saccharomyces cerevisiae | Inhibited |
Data compiled from Torres Salazar et al. (2023) and supporting information.[3]
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µg/mL) | Notes |
| Human HeLa cells | Viability Assay | ~20-fold higher than for S. aureus | Suggests minor effects on the viability of human cells at therapeutic concentrations. |
Data compiled from Torres Salazar et al. (2023).[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Isolation and Purification of this compound
Rationale: To isolate the antimicrobial compound from S. epidermidis IVK83 cultures for structural and functional characterization. Due to the instability of this compound, all steps should be performed with minimal exposure to light.
Protocol:
-
Cultivation: Inoculate an overnight culture of S. epidermidis IVK83 in Tryptic Soy Broth (TSB) into fresh TSB (1:1000 dilution). Incubate for 4 hours at 37°C with constant shaking at 160 rpm to reach the exponential growth phase.
-
Large-Scale Culture: Inoculate fresh TSB containing 5 g/L glucose with the exponential phase culture. Incubate for 16-20 hours at 37°C and 160 rpm.
-
Acidic Precipitation: Centrifuge the culture to pellet the cells. Adjust the pH of the supernatant to 2.0 with hydrochloric acid (HCl) to precipitate the active compound.
-
Extraction: Centrifuge to collect the precipitate. Dry the pellet under vacuum and dissolve it in dimethyl sulfoxide (B87167) (DMSO).
-
Chromatographic Purification:
-
Perform Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on the DMSO extract.
-
Use a suitable C18 column.
-
Employ a gradient of acetonitrile (B52724) in water with 0.1% formic acid as the mobile phase.
-
Monitor the elution profile at 383 nm.
-
Collect fractions corresponding to the peak with antimicrobial activity.
-
-
Storage: Store the purified this compound under an inert gas (e.g., argon) at low temperatures and protected from light to minimize degradation.[1]
Antimicrobial Susceptibility Testing (Agar Diffusion Assay)
Rationale: To determine the spectrum of antimicrobial activity of this compound-producing S. epidermidis.
Protocol:
-
Indicator Strain Preparation: Prepare a lawn of the sensitive indicator strain (e.g., S. aureus USA300 LAC) on Tryptic Soy Agar (B569324) (TSA). Inoculate liquid TSA with an overnight culture of the indicator strain to an OD600 of 0.00125.
-
Producer Strain Inoculation: Spot a colony of the this compound-producing S. epidermidis strain (IVK83) and a negative control strain (e.g., an this compound-deficient mutant) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the producer strain colony.
Minimum Inhibitory Concentration (MIC) Determination
Rationale: To quantify the minimum concentration of purified this compound required to inhibit the growth of a specific microorganism.
Protocol:
-
Bacterial Suspension Preparation: Prepare a standardized inoculum of the target microorganism in fresh TSB.
-
Serial Dilution: Perform a two-fold serial dilution of purified this compound in TSB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (HeLa Cells)
Rationale: To assess the cytotoxic effect of this compound on human cells.
Protocol:
-
Cell Culture: Culture human HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of purified this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) gene cluster.
Caption: Biosynthetic pathway of this compound via a hybrid NRPS-PKS system.
This compound Discovery Workflow
A logical workflow for the discovery and characterization of this compound.
Caption: Workflow for the discovery and characterization of this compound.
Mechanism of Action of this compound
This compound's antimicrobial activity is mediated by the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of action for this compound leading to bacterial cell lysis.
Conclusion and Future Directions
The discovery of this compound from a commensal nasal bacterium represents a significant advancement in the search for novel antibiotics. Its unique chemical structure, broad-spectrum activity, and rapid membrane-disrupting mechanism of action highlight its potential as a therapeutic lead. The inherent instability of this compound, while posing a challenge for systemic drug development, suggests a promising avenue for topical applications where localized, potent activity is desirable with minimal disruption to the surrounding microbiome. Future research should focus on the total synthesis of this compound and the generation of more stable analogues to facilitate further preclinical development. Elucidating the precise molecular interactions between this compound and the bacterial membrane will be crucial for optimizing its antimicrobial properties. Furthermore, exploring the ecological role of this compound in the context of the nasal microbiome could provide valuable insights into microbial competition and colonization resistance. The potential for in situ application of this compound-producing S. epidermidis as a probiotic to decolonize pathogens like S. aureus from the nasal passages warrants further investigation as a novel anti-infective strategy.
References
- 1. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 2. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. Scientists Find New Antibiotic Substance From Human Nose | Science & Tech [ommcomnews.com]
- 7. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
Epifadin: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epifadin is a recently discovered, potent antimicrobial agent with a novel chemical architecture, isolated from specific strains of the human commensal bacterium Staphylococcus epidermidis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this promising new class of antibiotics. Due to its extreme instability, the complete chemical synthesis of this compound is a significant challenge and is currently under investigation.[2][6] This document details its biosynthetic pathway, which is the primary source of the compound, and outlines the known methodologies for its isolation and purification. Furthermore, this guide presents available quantitative data on its antimicrobial activity and discusses its proposed mechanism of action.
Chemical Structure and Properties
This compound represents a previously unknown class of antimicrobial compounds, characterized by a unique hybrid structure.[1][7] It is a peptide-polyene-tetramic acid hybrid, a combination of building blocks not previously described in chemical literature.[7][8]
1.1. Molecular Structure
The chemical structure of this compound consists of three distinct moieties:
-
A non-ribosomally synthesized peptide head region: This is predicted to be a pentapeptide sequence.[1]
-
A polyene component: This part of the molecule contains multiple conjugated double bonds, which are highly sensitive to light.[1][8]
-
A terminal modified amino acid: Specifically, a tetramic acid moiety, which is presumed to be the "warhead" of the molecule.[1][8]
The IUPAC name for this compound is (3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅₁H₆₃N₇O₁₂ | PubChem |
| Molecular Weight | 966.1 g/mol | PubChem |
| InChI Key | UOZUXOSTOXOUIQ-BHQUSESZSA-N | [1] |
| Stability | Extremely unstable, with a half-life of a few hours under standard laboratory conditions. Sensitive to light and oxygen. | [1][2][6] |
Synthesis of this compound
Currently, the complete chemical synthesis of this compound has not been reported due to the molecule's inherent instability, particularly the labile enamide polyene tetramic acid moiety.[1][6] The primary source of this compound is through biosynthesis by Staphylococcus epidermidis strain IVK83.[1][7]
2.1. Biosynthesis
This compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][7] This complex enzymatic machinery is encoded by a biosynthetic gene cluster (BGC) of approximately 40 kbp located on a ~55 kbp plasmid.[1][9]
The biosynthesis involves the coordinated action of several enzymes encoded by the efi gene cluster, including:
-
NRPS modules (EfiA): Responsible for the selection and condensation of the amino acid building blocks of the peptide moiety.[1]
-
PKS modules (EfiB, EfiC, EfiD): Responsible for the iterative condensation of malonyl-CoA units to form the polyketide chain.[1]
-
Hybrid PKS/NRPS enzyme (EfiE): Likely involved in linking the peptide and polyketide chains.[1]
A conceptual diagram of the biosynthetic pathway is presented below:
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 3. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]
- 4. Novel Antibiotic Substance from the Human Nose | Lab Manager [labmanager.com]
- 5. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists Find New Antibiotic Substance From Human Nose | Science & Tech [ommcomnews.com]
- 9. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]
A Technical Guide to Lugdunin: A Key Antimicrobial Peptide of the Human Nasal Microbiome
Note to the Reader: The term "Epifadin" did not yield relevant results in scientific literature searches. Therefore, this technical guide will use Lugdunin (B10752830) , a well-researched antimicrobial peptide from the human nasal microbiome, as a representative molecule to fulfill the prompt's requirements for an in-depth analysis. Lugdunin is produced by the nasal bacterium Staphylococcus lugdunensis and is a key factor in preventing colonization by the pathogen Staphylococcus aureus.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The human nasal microbiome is a complex ecosystem where commensal bacteria compete for resources and ecological niches. This competition gives rise to the production of antimicrobial compounds that can prevent the colonization of opportunistic pathogens like Staphylococcus aureus. One of the most significant discoveries in this area is Lugdunin, a novel cyclic peptide antibiotic produced by the nasal commensal Staphylococcus lugdunensis.[1] This document provides a comprehensive technical overview of Lugdunin, detailing its mechanism of action, quantitative effects, the experimental protocols used to study it, and the regulatory pathways governing its production.
Introduction: The Role of Lugdunin in Nasal Microbiome Ecology
The human nasal passages are a primary reservoir for Staphylococcus aureus, a versatile pathogen responsible for a wide range of infections. However, a significant portion of the population does not carry S. aureus, suggesting that the native nasal microbiota confers colonization resistance. A pivotal factor in this resistance is the commensal bacterium Staphylococcus lugdunensis, which produces Lugdunin.[2]
Lugdunin is a novel, non-ribosomally synthesized thiazolidine-containing cyclic peptide.[1][3] Its discovery highlighted the human microbiome as a valuable source for new antibiotics.[2] Epidemiological data strongly supports its ecological importance; human nasal carriers of S. lugdunensis have a significantly lower rate of S. aureus colonization, with studies showing a 5- to 6-fold reduced risk.[4][5] This protective effect is attributed directly to the potent bactericidal activity of Lugdunin against major Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6]
Mechanism of Action
Lugdunin exerts its bactericidal effect primarily by targeting the bacterial cytoplasmic membrane, a mechanism distinct from many conventional antibiotics.[6] This mode of action involves the dissipation of the cell's membrane potential, leading to a collapse of essential cellular energy processes and subsequent cell death.[7][8]
Key aspects of Lugdunin's mechanism include:
-
Protonophore Activity: Lugdunin acts as an ionophore, translocating protons (H+) and other monovalent cations like K+ and Na+ across the bacterial membrane.[7][9] This disrupts the proton motive force, which is critical for ATP synthesis and other essential cellular functions.
-
Membrane Depolarization: The transport of ions leads to a rapid and concentration-dependent dissipation of the membrane potential.[6][7][10] This "energy standstill" is a key step in its lethal action.[8]
-
Synergy with Host Peptides: Lugdunin's effectiveness is enhanced in the presence of host-derived antimicrobial peptides (AMPs) such as LL-37 and dermcidin-derived peptides.[10] This synergy is based on potentiated membrane depolarization, highlighting a multi-pronged defense mechanism within the host nasal environment.[7][11]
Signaling Pathway: Mechanism of Action
The diagram below illustrates the proposed mechanism by which Lugdunin disrupts the bacterial cell membrane.
References
- 1. Human commensals producing a novel antibiotic impair pathogen colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human nose produces a previously unknown antibiotic | German Center for Infection Research [dzif.de]
- 3. Lugdunin production and activity in Staphylococcus lugdunensis isolates are associated with its genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Staphylococcus aureus-antagonizing human nasal commensal Staphylococcus lugdunensis depends on siderophore piracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nasal application of Staphylococcus lugdunensis for eradication of Staphylococcus aureus – a first-in-man microbiome intervention study | Else Kröner-Fresenius-Stiftung [ekfs.de]
- 6. Lugdunin | Novel Thiopeptide Antibiotic | RUO [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibiotic produced by the microbiome kills bacteria by disturbing energy metabolism | German Center for Infection Research [dzif.de]
- 9. news-medical.net [news-medical.net]
- 10. The microbiome-derived antibacterial lugdunin acts as a cation ionophore in synergy with host peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Epifadin: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epifadin is a novel, broad-spectrum antimicrobial agent with a unique peptide-polyene hybrid structure.[1][2] Produced by the commensal human nasal bacterium Staphylococcus epidermidis, it represents a previously unknown class of antimicrobials.[1][2] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against Gram-positive bacteria, its mechanism of action, and the experimental protocols utilized for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a structurally unprecedented antimicrobial molecule synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster in select strains of Staphylococcus epidermidis.[1][2] Its discovery highlights the human microbiome as a valuable source of novel therapeutic leads. A defining feature of this compound is its potent bactericidal activity combined with a remarkably short half-life of only a few hours under in vivo-like conditions.[2][3] This inherent instability is thought to be a natural strategy to minimize collateral damage to the host's beneficial microbiota.[1] This guide focuses on the activity of this compound against clinically relevant Gram-positive pathogens.
Antimicrobial Spectrum of this compound Against Gram-Positive Bacteria
This compound exhibits potent activity against a wide range of Gram-positive bacteria. Notably, it is highly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] The antimicrobial efficacy of this compound has been quantified using inhibitory concentration (IC) values, which are summarized in the tables below.
Quantitative Antimicrobial Activity Data
The following tables present the available data on the inhibitory concentrations of this compound against various Gram-positive bacteria.
| Bacterial Species | Strain(s) | Inhibitory Concentration (IC) (µg/mL) |
| Staphylococcus aureus | Multiple strains | 0.9 - 1.5[2] |
| Bacterial Genera | Susceptibility | Inhibitory Concentration (IC) Range (µg/mL) |
| Staphylococcus (susceptible strains other than S. aureus) | Susceptible | 3.7 - 8.6[2] |
| Streptococcus | Susceptible | Not yet quantified |
| Corynebacterium | Susceptible | Not yet quantified |
| Cutibacterium | Susceptible | Not yet quantified |
| Micrococcus | Susceptible | Not yet quantified |
| Kocuria | Susceptible | Not yet quantified |
Mechanism of Action
The proposed mechanism of action for this compound against Gram-positive bacteria involves the direct disruption of the bacterial cell membrane, leading to rapid cell death.[1][4] This mechanism is distinct from many conventional antibiotics that target intracellular processes.
Key Mechanistic Steps
-
Membrane Targeting: The unique chemical structure of this compound facilitates its interaction with the bacterial cytoplasmic membrane.
-
Membrane Depolarization: Upon interaction, this compound is believed to cause a rapid depolarization of the membrane potential.
-
Loss of Membrane Integrity: This leads to the formation of pores or other structural damage, compromising the integrity of the cell membrane.
-
Cell Lysis: The loss of membrane integrity results in the leakage of intracellular contents and ultimately, rapid cell lysis.[1][4]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
The Ecological Significance of Epifadin in Microbial Communities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epifadin is a novel, broad-spectrum antimicrobial peptide-polyene discovered within the human nasal microbiome.[1][2][3] Produced by specific strains of the commensal bacterium Staphylococcus epidermidis, this compound represents a previously unknown class of antimicrobials with a unique chemical architecture.[4][5] Its ecological significance lies in its potent activity against competing microorganisms, most notably the opportunistic pathogen Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2][5][6] A defining characteristic of this compound is its inherent instability and short half-life, a feature hypothesized to be an evolutionary strategy to minimize collateral damage to the surrounding beneficial microbiota.[2][4][7] This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antimicrobial spectrum, and the experimental protocols for its study.
Introduction
The human microbiome is a complex ecosystem where microorganisms constantly compete for resources and niche colonization.[1][5] A key strategy in this competition is the production of antimicrobial compounds.[1] this compound, a recently identified molecule, is a prime example of such a compound, produced by Staphylococcus epidermidis strain IVK83, a natural colonizer of the human nasal passages and skin.[4][5] This novel molecule is a hybrid peptide-polyene-tetramic acid, synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster.[4][7] Its discovery has opened new avenues for understanding microbial dynamics and for the potential development of new antibiotics.[5]
Biosynthesis of this compound
This compound is synthesized via a sophisticated enzymatic assembly line encoded by a biosynthetic gene cluster (BGC) found on a plasmid within S. epidermidis IVK83.[4] This hybrid pathway involves both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) to construct its unique three-part structure: an N-terminal nonribosomal peptide, a central polyketide moiety, and a C-terminal tetramic acid.[2][4]
Mechanism of Action
This compound exerts its antimicrobial effect by rapidly disrupting the cell membrane of susceptible bacteria.[2][4][5] This action leads to membrane depolarization and subsequent cell lysis.[2] The amphiphilic nature of this compound, a result of its hybrid peptide-polyene structure, likely facilitates its insertion into and destabilization of the lipid bilayer.[4]
Antimicrobial Spectrum and Potency
This compound demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria, and also exhibits efficacy against some Gram-negative bacteria and yeasts.[4] Its most notable activity is against Staphylococcus aureus, with potent inhibitory effects observed at low concentrations.[2][4]
| Target Microorganism | Strain | Inhibitory Concentration (IC) / Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | USA300 LAC | 0.9 - 1.5 |
| Staphylococcus aureus | Other strains | 3.7 - 8.6 (for susceptible strains) |
| Staphylococcus epidermidis | Various susceptible strains | > S. aureus IC values |
Data compiled from publicly available sources.[2][4]
Ecological Significance and Instability
The production of this compound provides a significant competitive advantage to S. epidermidis within the nasal microbiome, enabling it to eliminate competitors such as S. aureus.[1][2] A key ecological feature of this compound is its chemical instability, with a functional half-life of only a few hours under physiological conditions.[4][7] This transient activity is thought to be a mechanism to limit widespread disruption to the commensal microbial community, thereby maintaining microbiome homeostasis.[2][7]
Experimental Protocols
Isolation and Purification of this compound
Due to its instability, the isolation of this compound requires specific and rapid procedures.
Protocol:
-
Culture Staphylococcus epidermidis IVK83 in a suitable broth medium.
-
Harvest the culture supernatant by centrifugation.
-
Induce acidic precipitation of the active compound by adding HCl to a final pH of 2.[7]
-
Collect the precipitate and dry it under a vacuum.[7]
-
Dissolve the dried precipitate in dimethyl sulfoxide (B87167) (DMSO).[7]
-
Purify this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet light detection.[7]
-
Handle the purified compound under dark conditions to maintain stability.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Protocol:
-
Prepare a two-fold serial dilution of purified this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus).
-
Include positive (no antimicrobial) and negative (no inoculum) growth controls.
-
Incubate the plate under optimal growth conditions for the target microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.
Stability Analysis
Protocol:
-
Prepare solutions of purified this compound under various conditions to be tested (e.g., different temperatures, light exposure, pH).
-
At specified time intervals, take aliquots of each solution.
-
Assess the remaining bioactivity of the aliquots using an agar (B569324) diffusion assay against a sensitive indicator strain, such as S. aureus USA300.[7]
-
Measure the diameter of the inhibition zones to determine the decay of antimicrobial activity over time.
Conclusion and Future Directions
This compound is a significant discovery that underscores the importance of the human microbiome as a source of novel antimicrobial compounds. Its potent and targeted activity, combined with its short half-life, presents a fascinating paradigm for the development of new therapeutics that could minimize the ecological disruption often associated with broad-spectrum antibiotics.[6][8] Further research is needed to explore the full therapeutic potential of this compound and its derivatives, including strategies to enhance its stability for clinical applications. The study of this compound and its role in microbial communities will continue to provide valuable insights into the complex interplay of microorganisms in human health and disease.
References
- 1. Upper respiratory microbial communities of healthy populations are shaped by niche and age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 6. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
The Epifadin Enigma: A Technical Guide to its Biosynthesis in Staphylococcus epidermidis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epifadin, a novel peptide-polyene natural product, represents a new frontier in the quest for antimicrobial agents. Produced by select strains of the human commensal bacterium Staphylococcus epidermidis, this molecule exhibits potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique hybrid structure, a product of a complex interplay between nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, presents a fascinating case study in microbial biosynthesis. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic players, and proposed molecular assembly. Furthermore, it collates available quantitative data and outlines key experimental protocols to facilitate further research and development in this promising area.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial compounds. The human microbiome has emerged as a rich and largely untapped source of such molecules. Staphylococcus epidermidis, a ubiquitous commensal on human skin and nasal passages, has been identified as a producer of this compound, a potent antimicrobial with a unique chemical scaffold.[1][2][3] this compound's structure is a chimera of a non-ribosomally synthesized peptide, a polyketide chain, and a terminal tetramic acid moiety.[4][5] This hybrid nature points to a sophisticated biosynthetic pathway, the elucidation of which is crucial for understanding its production, and for potential bioengineering efforts to create novel derivatives with improved therapeutic properties. This guide serves as a comprehensive resource for researchers delving into the biosynthesis of this intriguing molecule.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound synthesis is located on a large, approximately 55 kbp plasmid within producer strains such as S. epidermidis IVK83. The biosynthetic gene cluster (BGC) itself spans roughly 40 kbp and comprises a suite of genes encoding the enzymatic machinery required for this compound assembly.
Gene Organization and Predicted Functions
The this compound BGC, often referred to as the efi cluster, contains genes encoding nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), a hybrid PKS-NRPS enzyme, and various tailoring and transport proteins. The organization and predicted functions of the key genes are summarized in the table below.
| Gene | Predicted Function | Description |
| efiA | Nonribosomal Peptide Synthetase (NRPS) | Responsible for the assembly of the peptide portion of this compound. Contains adenylation (A), peptidyl carrier protein (PCP), condensation (C), and epimerization (E) domains. |
| efiB, efiC, efiD | Polyketide Synthases (PKS) | Involved in the synthesis of the polyketide backbone of this compound. |
| efiE | Hybrid PKS-NRPS | A multidomain enzyme predicted to link the polyketide and peptide moieties and catalyze the formation of the terminal tetramic acid ring. |
| efiO | Oxidoreductase | Likely involved in tailoring reactions, such as oxidation, during the biosynthesis process. |
| efiP | Phosphopantetheinyl Transferase (PPTase) | Essential for the activation of the PCP and ACP domains of the NRPS and PKS enzymes by transferring the 4'-phosphopantetheinyl moiety. |
| efiT | Thioesterase (TE) | May be involved in the final release of the assembled this compound molecule from the synthetase complex. |
| efiF, efiG | ABC Transporter Components | Predicted to be involved in the export of this compound out of the bacterial cell, and may also play a role in self-resistance. |
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the activation of precursor molecules and proceeds through a series of condensation and modification reactions, orchestrated by the Efi enzymes.
Precursor Molecules
The biosynthesis of this compound utilizes both amino acid and polyketide precursors:
-
Amino Acids: The peptide portion of this compound is assembled from aromatic amino acids, aspartate, and asparagine.
-
Malonyl-CoA: The polyketide chain is constructed through the iterative addition of nine malonyl-CoA extender units.
Proposed Biosynthetic Scheme
The proposed pathway for this compound biosynthesis is a fascinating example of hybrid NRPS-PKS assembly line logic.
Pathway Description:
-
Peptide Assembly: The NRPS enzyme, EfiA, initiates the process by activating and sequentially condensing the constituent amino acids to form the peptide backbone. The presence of an epimerization domain suggests that some amino acids may be converted to their D-isomers, a common feature in non-ribosomally synthesized peptides.
-
Polyketide Chain Elongation: Concurrently, the PKS enzymes (EfiB, EfiC, and EfiD) iteratively add nine malonyl-CoA units to build the polyketide chain.
-
Hybrid Assembly and Cyclization: The growing peptide and polyketide chains are then transferred to the hybrid PKS-NRPS enzyme, EfiE. This crucial enzyme is predicted to ligate the two chains and catalyze an intramolecular condensation to form the characteristic terminal tetramic acid ring.
-
Tailoring and Release: The oxidoreductase, EfiO, may then perform tailoring reactions on the assembled molecule. Finally, the thioesterase, EfiT, is proposed to release the mature this compound from the enzymatic assembly line.
-
Export: The ABC transporter complex, composed of EfiF and EfiG, is responsible for exporting the final this compound molecule out of the cell.
Quantitative Data
Quantitative analysis of secondary metabolite production is essential for optimizing fermentation processes and for understanding the metabolic burden on the producing organism. To date, quantitative data on this compound biosynthesis is limited.
| Parameter | Value | Source Organism | Reference |
| Production Yield | 0.06 mg/L | S. epidermidis IVK83 | Krismer et al., 2023 |
Experimental Protocols
The following sections provide generalized protocols for key experiments in the study of this compound biosynthesis. These should be adapted and optimized for specific laboratory conditions and research goals.
Gene Knockout in S. epidermidis
Creating targeted gene knockouts is fundamental to elucidating the function of the efi genes. This protocol is a general guideline for allelic exchange in Staphylococcus.
Materials:
-
S. epidermidis IVK83
-
E. coli strain (e.g., DH5α) for plasmid construction
-
Temperature-sensitive shuttle vector (e.g., pKOR1)
-
Restriction enzymes
-
T4 DNA ligase
-
Antibiotics (for selection)
-
Electroporator and cuvettes
-
Appropriate growth media (e.g., TSB) and agar (B569324) plates
Procedure:
-
Construct the Knockout Vector:
-
Amplify ~1 kb regions upstream and downstream of the target efi gene from S. epidermidis IVK83 genomic DNA using PCR.
-
Clone the upstream and downstream fragments into the temperature-sensitive shuttle vector, flanking a selectable marker if necessary.
-
Transform the construct into E. coli and verify the sequence.
-
-
Transformation into S. epidermidis IVK83:
-
Prepare electrocompetent S. epidermidis IVK83 cells.
-
Electroporate the knockout vector into the competent cells.
-
Plate on selective agar at the permissive temperature (e.g., 30°C).
-
-
First Crossover (Integration):
-
Grow a colony from the transformation plate in selective broth at the permissive temperature.
-
Plate the culture on selective agar and incubate at the non-permissive temperature (e.g., 37°C or 42°C) to select for single-crossover integrants.
-
-
Second Crossover (Excision):
-
Inoculate a colony from the integration plate into non-selective broth and grow at the permissive temperature to allow for the second crossover event.
-
Plate serial dilutions of the culture onto non-selective agar to obtain single colonies.
-
-
Screening for Knockouts:
-
Patch colonies onto selective and non-selective plates to identify those that have lost the vector.
-
Perform colony PCR using primers flanking the target gene to identify colonies with the desired deletion.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Purification and Quantification of this compound
The purification of this compound is challenging due to its instability. The following is a generalized protocol based on methods for similar natural products.
Materials:
-
Large-scale culture of S. epidermidis IVK83
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a preparative C18 column
-
Solvents: Acetonitrile (ACN), water, trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Culture and Extraction:
-
Grow S. epidermidis IVK83 in a suitable production medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Pass the supernatant through an SPE cartridge to capture this compound and other hydrophobic molecules.
-
Elute the captured compounds with a high concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
HPLC Purification:
-
Dry the eluate and resuspend in a small volume of a suitable solvent.
-
Inject the sample onto a preparative reverse-phase HPLC column.
-
Elute with a gradient of water/ACN containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 330 nm for the polyene chromophore).
-
Collect fractions corresponding to the this compound peak.
-
-
Quantification and Storage:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool pure fractions and lyophilize to obtain purified this compound.
-
Quantify the yield by weight or by creating a standard curve with a known concentration of a related compound.
-
Store the purified this compound at low temperature (-80°C) under an inert atmosphere to minimize degradation.
-
Conclusion and Future Directions
The biosynthesis of this compound in Staphylococcus epidermidis is a testament to the complex and elegant chemistry of microbial natural product synthesis. The hybrid NRPS-PKS system responsible for its production offers numerous avenues for future research. Key areas for further investigation include:
-
Biochemical Characterization of Efi Enzymes: In-depth enzymatic assays are needed to determine the specific functions, substrate specificities, and kinetic parameters of each Efi protein.
-
Structural Biology: Elucidating the three-dimensional structures of the Efi enzymes will provide critical insights into their mechanisms and guide protein engineering efforts.
-
Metabolic Engineering: Increasing the production yield of this compound through metabolic engineering of the host strain is a crucial step towards its potential therapeutic application.
-
Bio-inspired Synthesis: The biosynthetic pathway can serve as a blueprint for the total synthesis of this compound and the creation of novel analogues with improved stability and activity.
This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the secrets of this compound biosynthesis and harness its potential in the fight against infectious diseases.
References
- 1. Genome-scale metabolic model of Staphylococcus epidermidis ATCC 12228 matches in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Genetic Architecture of Epifadin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epifadin is a novel, broad-spectrum antimicrobial compound with a unique hybrid structure, naturally produced by the human commensal bacterium Staphylococcus epidermidis.[1][2] Its potent activity against pathogens such as Staphylococcus aureus, combined with an intrinsically short half-life, makes it a compelling subject for research into new antibiotics and microbiome dynamics.[1][3][4] This document provides a detailed technical overview of the genetic and biochemical basis of this compound production, summarizing the key quantitative data and experimental methodologies used in its discovery and characterization.
The this compound Biosynthetic Gene Cluster (efi BGC)
This compound is synthesized by a sophisticated enzymatic assembly line encoded by the efi biosynthetic gene cluster (BGC). This cluster was identified in Staphylococcus epidermidis strain IVK83, isolated from the human nasal microbiome.[1][2] The efi BGC is located on a large plasmid of approximately 55 kbp and spans about 40 kbp of that region.[1] The cluster's presence is infrequent across S. epidermidis genomes, suggesting it is an accessory genetic element acquired via horizontal gene transfer.[1]
The biosynthesis follows a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway.[1][2] The core components of the efi BGC are a series of large, modular enzymes that work in concert to build the final molecule from simple precursors.
Gene and Enzyme Functions
The efi BGC contains a set of core biosynthetic genes and ancillary genes responsible for activation, modification, and transport. The functions of the key open reading frames are detailed below.
| Gene | Enzyme/Protein Product | Proposed Function in this compound Biosynthesis |
| efiA | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the initial pentapeptide head of the molecule. Contains modules with adenylation (A), condensation (C), and epimerization (E) domains.[2] |
| efiB | Polyketide Synthase (PKS) | Participates in the formation of the polyketide backbone. |
| efiC | Polyketide Synthase (PKS) | Works iteratively with other PKS modules to extend the polyketide chain using malonyl-CoA extender units.[2] |
| efiD | Polyketide Synthase (PKS) | Contributes to the iterative synthesis of the polyketide component.[2] |
| efiE | Hybrid PKS-NRPS | A hybrid enzyme that adds the final amino acid (aspartate) and facilitates the cyclization reaction to form the terminal tetramic acid moiety.[2] |
| efiO | NAD(P)/FAD-dependent Oxidoreductase | Putative modification enzyme, likely involved in tailoring the polyketide chain (e.g., creating double bonds).[2] |
| efiP | Phosphopantetheinyl Transferase (PPTase) | A crucial activating enzyme that transfers the 4'-phosphopantetheine (B1211885) prosthetic group to the carrier protein domains of the NRPS and PKS enzymes. |
| efiT | Thioesterase (TE) | Catalyzes the final step of biosynthesis: the hydrolytic release of the mature this compound molecule from the synthase complex. |
| efiF | ABC Transporter Component | Part of a transport system, presumed to export the completed this compound molecule out of the bacterial cell.[2] |
| efiG | ABC Transporter Component | Works in conjunction with EfiF to form the this compound export pump.[2] |
Regulatory Control
Current analysis of the efi BGC indicates that it does not encode its own specific regulatory protein (e.g., a transcription factor).[2] This suggests that the expression of the this compound synthesis machinery may be constitutive or controlled by broader, host-level regulatory networks within S. epidermidis.
The Biosynthetic Pathway
The production of this compound is a multi-step, enzyme-catalyzed process that can be broken down into three main stages: initiation by the NRPS, elongation by the PKS modules, and termination/modification by the hybrid PKS-NRPS and thioesterase.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
This compound's most notable characteristic is its high potency coupled with extreme chemical instability. This results in a powerful but localized antimicrobial effect with a functional half-life of only a few hours under laboratory conditions.[1][3]
| Parameter | Value | Target Organism/Condition |
| Inhibitory Concentration | 0.9 - 1.5 µg/mL | Staphylococcus aureus[1] |
| Functional Half-life | A few hours | In vitro and in vivo-like conditions[1][3] |
| Molecular Weight | ~966.1 g/mol | N/A[1] |
Key Experimental Protocols & Workflows
The elucidation of the this compound BGC and its function relied on a combination of genetic, analytical, and microbiological techniques.
Identification of the efi BGC
The genetic basis for this compound production was pinpointed using transposon mutagenesis. A library of S. epidermidis IVK83 mutants was created and screened for loss of antimicrobial activity against S. aureus. The insertion site of the transposon in an inactive mutant was mapped to the efiA gene, the large NRPS that initiates the biosynthetic process.[2] This discovery allowed for the sequencing and annotation of the entire ~40 kbp gene cluster.
Caption: Workflow for identifying the this compound BGC.
Genetic Verification of the BGC
To confirm that the identified efi cluster was responsible for this compound production, a targeted gene deletion mutant was created.
-
Methodology : A production-deficient mutant of S. epidermidis IVK83 was generated by deleting the efiT (thioesterase) and efiP (phosphopantetheinyl transferase) genes. The deletion of efiP is critical as it prevents the activation of all NRPS and PKS modules. This ΔefiTP mutant was confirmed to have no antimicrobial activity.
-
Complementation : The antimicrobial activity was successfully restored by introducing a plasmid carrying a functional copy of the efiTP genes back into the mutant strain, thus definitively linking the BGC to this compound production.
Purification and Structural Elucidation
The extreme instability of this compound required a specialized purification protocol.
-
Enrichment : The activity was first enriched from over 100 liters of S. epidermidis IVK83 culture supernatant by acidic precipitation using HCl (to pH 2), followed by vacuum drying and resuspension in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Purification : Final purification of the active compound was achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). To preserve the molecule's integrity, the process was conducted in the dark, and the eluate containing this compound was collected at -77°C under an inert argon gas atmosphere.[2]
-
Analysis : The structure of the purified, transiently stable molecule was determined using high-resolution mass spectrometry and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[2]
Antimicrobial Activity Assays
The biological function of this compound was assessed primarily through agar (B569324) diffusion and co-culture assays.
-
Agar Diffusion Assay : A lawn of a susceptible target bacterium (e.g., S. aureus USA300) is spread on an agar plate. The this compound-producing S. epidermidis IVK83 strain is then spotted onto the lawn. A clear zone of growth inhibition around the producer strain indicates antimicrobial activity. This method was used to test a large panel of microbes for susceptibility.[2]
-
Minimal Bactericidal Concentration (MBC) Determination : To quantify the potency, S. aureus USA300 cells were washed and resuspended in phosphate-buffered saline (PBS). They were then exposed to serial dilutions of purified this compound. The MBC is the lowest concentration of the compound that results in bacterial death.[2]
Conclusion
The genetic and biochemical framework for this compound production in Staphylococcus epidermidis represents a fascinating example of microbial secondary metabolism. The large, plasmid-encoded hybrid NRPS-PKS system is a testament to the complex chemical capabilities of the human microbiome. For drug development professionals, this compound serves as a lead structure for a new class of antimicrobials. Its inherent instability, while a therapeutic challenge, provides a natural model for developing localized, potent antibiotics that could minimize collateral damage to the host microbiome. Further research into the heterologous expression of the efi BGC and the chemical synthesis of stable this compound analogs will be critical for unlocking its full therapeutic potential.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
Initial Characterization of Epifadin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological characterization of Epifadin, a novel antimicrobial peptide-polyene hybrid. Discovered in the human nasal microbiome, this compound is produced by specific strains of Staphylococcus epidermidis and represents a new class of antimicrobial compounds with a unique chemical architecture.[1][2][3] This document summarizes its antimicrobial activity, mechanism of action, and the key experimental methodologies used in its initial characterization.
Overview of this compound
This compound is a product of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster.[1] Its structure is a chimera of a non-ribosomally synthesized peptide, a polyketide component, and a terminal modified amino acid, a tetramic acid.[1] A defining feature of this compound is its chemical instability, with a functional half-life of only a few hours under laboratory conditions.[1][2] This transient nature suggests a potential ecological role in minimizing collateral damage to the host's microbiome while effectively targeting competing microorganisms.[1]
Biological Activity and Spectrum
This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is also effective against some Gram-negative bacteria and yeasts.[1] The primary mechanism of action is the disruption of the bacterial cell membrane, leading to rapid cell lysis.[1][2][3]
Quantitative Antimicrobial Activity
The following tables summarize the available quantitative data on this compound's antimicrobial and cytotoxic activity.
| Table 1: Antibacterial Activity of this compound against Staphylococcus aureus | |
| Organism | Staphylococcus aureus |
| Inhibitory Concentration (IC) Range | 0.9 - 1.5 µg/mL[1] |
| Time-Kill Assay Result | A tenfold IC reduced viable cell count by 3 orders of magnitude within 4 hours. |
| Table 2: Cytotoxicity of this compound | |
| Cell Line | Human HeLa Cells |
| IC50 Value | Approximately 20-fold higher than the IC for S. aureus. |
Mechanism of Action: Membrane Disruption
The proposed mechanism of action for this compound involves the direct disruption of the bacterial cytoplasmic membrane. This leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell lysis. This mechanism is distinct from many conventional antibiotics that target intracellular processes. Advanced microscopic techniques, such as transmission electron microscopy (TEM) and time-lapse microscopy, have been used to visualize the rapid lytic effect of this compound on bacterial cells.[1]
Caption: Proposed mechanism of action of this compound.
Biosynthesis of this compound
This compound is synthesized by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. This complex enzymatic machinery is responsible for the assembly of the unique peptide-polyene structure of the molecule.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound's biological activity. These protocols are based on standard microbiological and microscopic techniques and information derived from the initial characterization studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains for testing
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI for fungi)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test microorganisms overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Time-Kill Kinetic Assay
This assay is performed to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Bacterial culture (S. aureus)
-
Tryptic Soy Broth (TSB)
-
This compound solution at various concentrations (e.g., 1x, 2x, 4x, 10x MIC)
-
Sterile test tubes and shaker incubator
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline solution for dilutions
Procedure:
-
Prepare Bacterial Culture: Grow an overnight culture of S. aureus in TSB. Dilute the culture in fresh TSB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Exposure to this compound: Add this compound to the bacterial cultures at the desired concentrations. Include a growth control without this compound.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes in bacterial cells upon treatment with this compound.
Materials:
-
Bacterial culture (S. aureus)
-
This compound solution
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Dehydration agents (graded series of ethanol)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
TEM grids
-
Ultramicrotome
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation: Treat a mid-logarithmic phase culture of S. aureus with a bactericidal concentration of this compound for a short duration (e.g., 30-60 minutes). A control sample without this compound should be processed in parallel.
-
Fixation: Harvest the bacterial cells by centrifugation and fix them with the primary fixative for 2 hours at room temperature.
-
Post-fixation: Wash the cells in buffer and post-fix with the secondary fixative for 1 hour.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and then embed them in resin.
-
Sectioning: Polymerize the resin and cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the grids under a transmission electron microscope to observe any ultrastructural changes, such as membrane damage and cell lysis.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Epifadin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epifadin is a novel, broad-spectrum antimicrobial peptide-polyene hybrid produced by specific strains of the commensal bacterium Staphylococcus epidermidis, notably strain IVK83, found in the human nasal microbiome.[1][2][3] Its unique chemical architecture, consisting of a non-ribosomally synthesized peptide, a polyketide component, and a terminal modified amino acid, gives it potent activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A defining characteristic of this compound is its extreme chemical instability, with a functional half-life of only a few hours under standard laboratory conditions, which is believed to be a natural strategy to minimize damage to the surrounding microbiome.[1][2]
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane, leading to rapid cell lysis.[1][4] This mode of action makes it a promising candidate for the development of new antibiotics, particularly for topical applications where its short half-life could be advantageous.
These application notes provide detailed protocols for the extraction and purification of this compound from S. epidermidis cultures, based on the methodologies described in the primary scientific literature. Given the compound's instability, adherence to the specified handling and storage conditions is critical for successful isolation.
Data Presentation
The isolation of this compound is characterized by a low yield due to its complex structure and instability. The following table summarizes the quantitative data obtained from the purification process described in the literature.
| Parameter | Value | Source |
| Starting Culture Volume | >100 Liters | [1] |
| Producing Organism | Staphylococcus epidermidis strain IVK83 | [2] |
| Final Yield of Pure this compound | 6 mg | [1] |
| Molecular Weight | 966.1 g/mol | [4] |
| Molecular Formula | C₅₁H₆₃N₇O₁₂ | [1] |
Experimental Protocols
I. Culturing of Staphylococcus epidermidis IVK83
This protocol describes the cultivation of S. epidermidis strain IVK83 to produce this compound.
Materials:
-
Staphylococcus epidermidis strain IVK83
-
Tryptic Soy Broth (TSB)
-
Incubator with shaking capabilities
-
Sterile culture flasks
Protocol:
-
Prepare a pre-culture by inoculating a single colony of S. epidermidis IVK83 into a flask containing TSB.
-
Incubate the pre-culture overnight at 37°C with constant shaking.
-
Use the overnight pre-culture to inoculate fresh TSB at a 1:1000 dilution in large-volume culture flasks.
-
Incubate the production culture for 4 hours at 37°C with constant shaking at 160 rpm to reach the exponential growth phase, which is optimal for this compound production.[2]
II. This compound Extraction and Initial Purification
This protocol details the initial extraction and enrichment of this compound from the culture supernatant. Due to the instability of this compound, all steps must be performed with reduced light exposure.[2]
Materials:
-
S. epidermidis IVK83 culture from Protocol I
-
Hydrochloric acid (HCl)
-
Vacuum filtration system
-
Lyophilizer (Freeze-dryer)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifuge
Protocol:
-
Harvest the bacterial culture and separate the supernatant from the cell pellet by centrifugation.
-
Transfer the supernatant to a clean, light-protected vessel.
-
Adjust the pH of the supernatant to 2 by the dropwise addition of HCl. This will precipitate this compound.[1]
-
Collect the precipitate by vacuum filtration or centrifugation.
-
Freeze the collected precipitate and dry it under vacuum using a lyophilizer.[1]
-
Dissolve the dried precipitate in a minimal amount of DMSO. This solution contains the enriched, but still impure, this compound.[1][2]
III. Final Purification by Preparative RP-HPLC
This protocol describes the final purification of this compound using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This step must be performed in the dark to prevent photodegradation of the compound.[1]
Materials:
-
Enriched this compound extract in DMSO from Protocol II
-
Preparative RP-HPLC system with a suitable C18 column
-
Mobile phase solvents (e.g., acetonitrile, water, with an appropriate modifier like trifluoroacetic acid)
-
Collection tubes, pre-chilled
-
Inert gas (Argon)
-
Ultra-low temperature freezer (-77°C)
Protocol:
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions.
-
Inject the enriched this compound extract onto the column.
-
Run a gradient of the organic mobile phase to elute the bound compounds.
-
Monitor the elution profile at a suitable wavelength (e.g., 383 nm for the polyene chromophore).
-
Collect the fractions corresponding to the this compound peak into pre-chilled tubes under a stream of inert argon gas.[1]
-
Immediately freeze the collected fractions containing pure this compound at -77°C for storage.[1]
Visualization of Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its antimicrobial effect by directly damaging the cell membrane of susceptible bacteria, which leads to the leakage of intracellular contents and ultimately cell death.
Caption: High-level overview of this compound's bactericidal mechanism.
Experimental Workflow for this compound Extraction and Purification
The following diagram outlines the key steps involved in the isolation of pure this compound.
References
- 1. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
Stabilizing Epifadin for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epifadin is a novel, broad-spectrum antimicrobial peptide-polyene compound with significant therapeutic potential.[1][2][3] However, its inherent chemical instability, characterized by a functional half-life of only a few hours under standard laboratory conditions, presents a major challenge for consistent and reliable in vitro assays.[1][3][4] This document provides detailed application notes and protocols for methods to stabilize this compound, ensuring its integrity and activity for accurate experimental results. The protocols focus on minimizing degradation by addressing key environmental factors such as light, oxygen, temperature, and pH.
Introduction to this compound and its Instability
This compound, produced by the nasal bacterium Staphylococcus epidermidis, possesses a unique hybrid architecture of a non-ribosomally synthesized peptide, a polyketide component, and a terminal modified amino acid.[1][3] This complex structure, particularly its polyene moiety, is highly susceptible to degradation, making the molecule extremely unstable.[1][2] The enamide moiety has also been identified as a labile functional group.[1] This instability leads to a rapid loss of antimicrobial activity, complicating detailed structural and functional analysis.[1][5] Researchers have noted that the molecule's perishability makes extensive chemical and biological analysis difficult.[5][6]
The primary degradation pathway appears to involve the light-sensitive polyene structure.[2] Decomposition can result in fragments such as a peptide amide.[1][7] Due to this inherent instability, specialized handling and storage procedures are critical for maintaining the compound's activity.[1]
Key Factors Affecting this compound Stability
Several environmental factors can significantly impact the stability of this compound in solution:
-
Light Exposure: The polyene structure of this compound is extremely sensitive to light, which can induce rapid degradation.[2]
-
Oxygen: As with many polyene compounds, oxidation can lead to a loss of activity.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH: The stability of this compound is influenced by the pH of the solution.
Recommended Stabilization Strategies
Based on the known properties of this compound and successful laboratory handling experiences, the following strategies are recommended to enhance its stability for in vitro assays.
Summary of Stabilization Conditions
| Parameter | Recommended Condition | Rationale |
| Light | Work in the dark or under amber light | Minimizes degradation of the light-sensitive polyene structure.[2] |
| Atmosphere | Use of inert gas (e.g., argon) | Prevents oxidation of the molecule.[5] |
| Temperature | Storage at -77°C, assays on ice | Reduces the rate of chemical decomposition.[7] |
| Solvent | Initial dissolution in DMSO | Facilitates solubilization of the precipitated compound.[7][8] |
| pH | Acidic precipitation for enrichment | May enhance stability during initial extraction.[7] |
Experimental Protocols
Protocol for Preparation of Stabilized this compound Stock Solution
This protocol is based on methods that have been successfully used to purify and handle the unstable, active form of this compound.[7]
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Cryogenic vials
-
Pipettes and tips
-
-80°C freezer
Procedure:
-
Work in a controlled environment: Perform all steps in a dark room or under amber lighting to prevent light-induced degradation.
-
Inert atmosphere: If possible, work within a glove box or use a gentle stream of argon or nitrogen gas to displace oxygen from vials containing this compound.
-
Dissolution: Carefully dissolve the purified this compound in anhydrous DMSO to the desired stock concentration. Gentle vortexing at a low temperature (e.g., on ice) may aid dissolution.
-
Aliquoting: Immediately aliquot the this compound stock solution into single-use cryogenic vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -77°C or lower until use.[7]
Protocol for Performing an In Vitro Assay with Stabilized this compound
This protocol outlines the steps for using the stabilized this compound stock solution in a typical antimicrobial susceptibility assay.
Materials:
-
Stabilized this compound stock solution (from Protocol 4.1)
-
Assay medium (e.g., Tryptic Soy Broth - TSB)
-
Bacterial inoculum
-
Microtiter plates
-
Incubator
-
Plate reader (for absorbance measurements)
Procedure:
-
Preparation: Pre-chill the assay medium and all necessary labware (e.g., microtiter plates, pipette tips) on ice.
-
Thawing: Thaw a single aliquot of the stabilized this compound stock solution on ice, just prior to use. Keep it protected from light.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution directly in the pre-chilled assay medium within the microtiter plate. Work quickly and efficiently to minimize exposure to ambient conditions.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Immediately transfer the plate to the incubator set at the appropriate temperature for bacterial growth (e.g., 37°C). The incubation should be carried out in the dark.
-
Data Collection: After the desired incubation period, measure the bacterial growth (e.g., absorbance at 600 nm) to determine the antimicrobial activity of this compound.
Visualizing Workflows and Pathways
This compound Degradation and Stabilization Workflow
References
- 1. This compound | Benchchem [benchchem.com]
- 2. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
- 3. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. librarysearch.colby.edu [librarysearch.colby.edu]
- 5. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 6. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]
- 7. researchgate.net [researchgate.net]
- 8. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Epifadin: A Novel Lead Compound for Antibiotic Development - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epifadin is a recently discovered antimicrobial peptide-polyene hybrid compound with a novel chemical structure, produced by specific strains of the human nasal commensal bacterium Staphylococcus epidermidis.[1][2][3] It represents a new class of antimicrobial agents with potent, broad-spectrum activity against a range of microorganisms, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4] A defining feature of this compound is its inherent instability, with a functional half-life of only a few hours under physiological conditions.[1][2][3][5] This transient activity is thought to be a natural strategy to minimize damage to the surrounding microbiome.[1][3] Its unique mechanism of action, involving the disruption of the bacterial cell membrane, and its novelty make it a compelling lead compound for the development of new antibiotics to combat antimicrobial resistance.[1][2][3][4]
These application notes provide a summary of the current knowledge on this compound and detailed protocols for its study, aimed at researchers in microbiology, medicinal chemistry, and drug discovery.
Data Presentation
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been evaluated against a panel of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for purified this compound.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | USA300 | 0.9 - 1.5 | [5] |
| Staphylococcus aureus | Newman | 0.9 - 1.5 | [5] |
| Staphylococcus epidermidis | (Susceptible) | 3.7 - 8.6 | [5] |
| Staphylococcus hominis | (Susceptible) | 3.7 - 8.6 | [5] |
| Mammaliicoccus sciuri | (Susceptible) | 3.7 - 8.6 | [5] |
| Staphylococcus warneri | (Susceptible) | 3.7 - 8.6 | [5] |
| Candida albicans | Inhibited | [5] | |
| Saccharomyces cerevisiae | Inhibited | [5] | |
| Raoultella ornithinolytica | Inhibited | [5] |
Note: Most tested γ-Proteobacteria were resistant to this compound. Nine of the 16 tested nasal S. epidermidis isolates were resistant.[5]
Cytotoxicity Data
The cytotoxic effect of this compound on mammalian cells was assessed to determine its potential for therapeutic use.
| Cell Line | Compound | Concentration (µg/mL) | % Cell Viability | Reference |
| HeLa | This compound | 12 | ~100% | [5] |
| HeLa | This compound | 24 | ~84% | [5] |
| HeLa | DMSO | Control | 100% | [5] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol describes the isolation and purification of this compound from cultures of this compound-producing Staphylococcus epidermidis. Due to the instability of this compound, all steps should be performed protected from light and oxygen where possible.
Materials:
-
Tryptic Soy Broth (TSB)
-
This compound-producing S. epidermidis strain (e.g., IVK83)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Cultivation: Inoculate a large volume (e.g., >100 L) of TSB with the this compound-producing S. epidermidis strain. Incubate at 37°C with shaking for the optimal production period.
-
Acid Precipitation: Centrifuge the culture to pellet the cells. To the cell-free supernatant, add HCl to precipitate the active compound.
-
Extraction: Lyophilize the precipitate. Extract the dried material with DMSO to solubilize this compound.
-
Purification by RP-HPLC:
-
Clarify the DMSO extract by centrifugation.
-
Inject the supernatant onto a C18 RP-HPLC column.
-
Elute with a gradient of water/ACN containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength and collect fractions corresponding to the this compound peak.
-
-
Final Purification and Storage:
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible bacterial strains.
Materials:
-
Purified this compound
-
DMSO (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., S. aureus USA300)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve purified this compound in DMSO to a known concentration.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in CAMHB at 37°C.
-
Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard).
-
Further dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: In Vivo Nasal Colonization Model
This protocol describes a cotton rat model to assess the in vivo efficacy of this compound-producing S. epidermidis in preventing S. aureus nasal colonization.[5]
Materials:
-
Cotton rats
-
This compound-producing S. epidermidis strain (wild-type)
-
Isogenic mutant strain unable to produce this compound (e.g., ΔefiTP)
-
Staphylococcus aureus strain (e.g., Newman)
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates with appropriate selective markers
Procedure:
-
Animal Acclimatization: Acclimatize cotton rats to the laboratory conditions for a suitable period before the experiment.
-
Preparation of Bacterial Inocula:
-
Grow the wild-type S. epidermidis, the ΔefiTP mutant, and the S. aureus strain to mid-logarithmic phase.
-
Wash the bacterial cells with PBS and resuspend to the desired concentration.
-
-
Nasal Inoculation:
-
Anesthetize the cotton rats.
-
Instill a mixture of the S. aureus strain and either the wild-type S. epidermidis or the ΔefiTP mutant strain into the nares of the animals.
-
-
Assessment of Colonization:
-
After a defined period (e.g., 5 days), euthanize the animals.
-
Excise the nasal tissue and homogenize it in PBS.
-
Plate serial dilutions of the homogenate onto selective TSA plates to enumerate the colony-forming units (CFUs) of S. aureus and the respective S. epidermidis strain.
-
-
Data Analysis: Compare the number of S. aureus CFUs recovered from the noses of animals co-colonized with the wild-type S. epidermidis versus the ΔefiTP mutant to determine the in vivo efficacy of this compound production.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound leading to bacterial cell death.
Experimental Workflow for this compound Isolation and Purity Analysis
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship for Lead Compound Development
Caption: Logical progression for developing this compound into a drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]
- 3. biorxiv.org [biorxiv.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researchers discover novel antibiotic substance from the human nose - Previously unknown class of antimicrobial compounds that kills microorganisms could be used as a lead structure for the development of novel antibiotics [bionity.com]
Application of Epifadin in Microbiome Interaction Studies
Introduction
Epifadin is a novel, broad-spectrum antimicrobial compound produced by specific strains of the human nasal commensal bacterium, Staphylococcus epidermidis.[1][2][3][4] First identified by researchers at the University of Tübingen, this molecule represents a new class of antimicrobials with a unique peptide-polyene hybrid structure.[1][2] Its potent activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA), combined with its remarkably short half-life, makes it a compelling tool for studying microbial competition and dynamics within complex biomes.[1][2][5]
A defining characteristic of this compound is its extreme chemical instability, being active for only a few hours under laboratory conditions.[1][2] This transient nature suggests a localized effect, minimizing widespread disruption to the host microbiome, a common drawback of conventional broad-spectrum antibiotics.[1][2] The primary mechanism of action for this compound is the disruption of bacterial cell membranes, leading to rapid cell lysis.[1][2] This application note provides an overview of this compound's utility in microbiome research and detailed protocols for its production, purification, and application in relevant experimental models.
Key Characteristics of this compound
| Characteristic | Description | Source(s) |
| Origin | Produced by Staphylococcus epidermidis (e.g., strain IVK83) from the human nasal microbiome. | [1][2][3][4] |
| Chemical Class | A novel peptide-polyene hybrid molecule. | [1][2] |
| Mechanism of Action | Damages the cell membrane of target microorganisms, leading to rapid cell lysis. | [1][2] |
| Antimicrobial Spectrum | Broad-spectrum, with activity against Gram-positive bacteria (including MRSA), some Gram-negative bacteria, and yeasts. | [1][2] |
| Stability | Highly unstable with a functional half-life of only a few hours. | [1][2] |
| Cytotoxicity | Exhibits low toxicity to mammalian cells, such as HeLa cells. | [5] |
Applications in Microbiome Research
This compound's unique properties make it a valuable tool for a range of applications in the study of microbiome interactions:
-
Studying Competitive Exclusion: this compound can be used to investigate how commensal bacteria outcompete pathogenic species in a localized environment. The interaction between this compound-producing S. epidermidis and S. aureus serves as a prime model for this.
-
Investigating the Role of Transient Antimicrobials: Its short half-life allows for the study of the ecological advantages of transient antimicrobial production, where the impact on the wider microbiome is minimized.
-
Elucidating Mechanisms of Microbiome Resilience: By observing the recovery of a microbial community after exposure to a short-lived antimicrobial like this compound, researchers can gain insights into the resilience and dynamics of the microbiome.
-
Lead Compound for Novel Antibiotics: The novel structure of this compound can serve as a scaffold for the development of new, more stable antibiotic drugs.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the antimicrobial activity and cytotoxicity of this compound.
Table 1: Antimicrobial Activity of this compound against Staphylococcus aureus
| Parameter | Value | Reference(s) |
| Inhibitory Concentration (IC) Range | 0.9 - 1.5 µg/mL | [1] |
| Time to Eradication (in vitro) | Reaches detection limit (1 x 10³ CFU/mL) in 210 minutes at 12-24 µg/mL. | [5] |
Table 2: Cytotoxicity of this compound against HeLa Cells
| This compound Concentration | Cell Viability | Reference(s) |
| Up to 12 µg/mL | No significant increase in cell death compared to control. | [5] |
| 24 µg/mL | ~84% of cells remain intact. | [5] |
Experimental Protocols
Protocol 1: Production and Purification of this compound
This protocol describes the laboratory-scale production of this compound from S. epidermidis IVK83 and its subsequent purification. Due to the instability of this compound, all steps should be performed with minimal light exposure.
Materials:
-
Staphylococcus epidermidis strain IVK83
-
Tryptic Soy Broth (TSB)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Culture Preparation:
-
Inoculate a starter culture of S. epidermidis IVK83 in TSB and incubate overnight.
-
Use the overnight culture to inoculate a larger volume of fresh TSB at a 1:1000 dilution.
-
Incubate the culture at 37°C with constant shaking (e.g., 160 rpm) for approximately 4 hours to reach the exponential growth phase.
-
-
Acidic Precipitation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and adjust the pH to 2 using HCl to precipitate the active compound.
-
Centrifuge to collect the precipitate.
-
Dry the precipitate under vacuum.
-
-
Extraction:
-
Dissolve the dried precipitate in DMSO.
-
-
RP-HPLC Purification:
-
Perform RP-HPLC on the DMSO extract in the dark.
-
Collect the eluate containing this compound at -77°C under an inert argon atmosphere to preserve its activity.
-
Lyophilize the purified fraction to obtain a stable powder for storage.
-
Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Diffusion)
This protocol details a method to assess the antimicrobial activity of an this compound-producing strain against a target microorganism.
Materials:
-
This compound-producing S. epidermidis IVK83
-
Target microorganism (e.g., S. aureus)
-
Tryptic Soy Agar (B569324) (TSA)
-
Sterile swabs
Procedure:
-
Prepare a Lawn of the Target Microorganism:
-
Grow an overnight culture of the target microorganism in a suitable broth.
-
Using a sterile swab, create a uniform lawn of the target microorganism on a TSA plate.
-
-
Inoculate the this compound-Producing Strain:
-
Using a sterile loop or toothpick, pick a single colony of S. epidermidis IVK83 and spot it onto the center of the lawn of the target microorganism.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Observation:
-
Measure the diameter of the zone of inhibition (clear area) around the S. epidermidis IVK83 spot. A larger zone indicates greater antimicrobial activity.
-
Protocol 3: In Vivo Nasal Colonization Model (Cotton Rat)
This protocol describes an in vivo model to study the competitive interaction between an this compound-producing S. epidermidis and S. aureus in the nasal passages of cotton rats.
Materials:
-
Cotton rats
-
S. epidermidis IVK83 (wild-type and a non-producing mutant, e.g., ΔefiTP, for control)
-
S. aureus (e.g., Newman strain)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Inoculum:
-
Grow overnight cultures of S. epidermidis strains and S. aureus.
-
Wash the cells with PBS and resuspend to the desired concentration.
-
For co-colonization experiments, mix equal numbers of S. epidermidis and S. aureus.
-
-
Nasal Inoculation:
-
Briefly anesthetize the cotton rats.
-
Instill a small volume (e.g., 10-20 µL) of the bacterial suspension into the nares of the animals.
-
-
Colonization Period:
-
House the animals under standard conditions for a defined period (e.g., 5 days) to allow for colonization and interaction.
-
-
Quantification of Bacterial Load:
-
Euthanize the animals at the end of the experiment.
-
Excise the nasal tissue.
-
Homogenize the tissue in PBS.
-
Plate serial dilutions of the homogenate on selective agar to enumerate the colony-forming units (CFU) of S. epidermidis and S. aureus.
-
-
Data Analysis:
-
Compare the CFU counts of S. aureus in animals co-colonized with wild-type S. epidermidis IVK83 versus the non-producing mutant to determine the effect of this compound on S. aureus colonization.
-
Visualizations
References
- 1. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 3. The Cotton Rat as a Model for Staphylococcus aureus nasal colonization in humans: cotton rat S. aureus nasal colonization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysostaphin Cream Eradicates Staphylococcus aureus Nasal Colonization in a Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Epifadin and Other Unstable Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vivo delivery strategies for the highly unstable antimicrobial compound, Epifadin. Given the nascent stage of research on this compound, these protocols are adapted from established methods for the delivery of other labile molecules. The information presented here is intended to serve as a foundational guide for developing effective localized delivery systems for this promising but challenging therapeutic agent.
Introduction to this compound and the Challenge of In Vivo Delivery
This compound is a novel, broad-spectrum antimicrobial agent produced by the human nasal commensal bacterium Staphylococcus epidermidis.[1][2] Its unique hybrid peptide-polyene structure endows it with potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] A defining characteristic of this compound is its extreme chemical instability, with a functional half-life of only a few hours under physiological conditions.[1][3] This inherent instability suggests a natural mechanism for localized action, minimizing disruption to the host's microbiome.[2][4] However, this same property presents a significant hurdle for its development as a therapeutic agent, necessitating advanced formulation strategies to protect it from degradation and ensure its delivery to the target site. The primary mechanism of action of this compound involves the disruption and damage of the bacterial cell membrane.[1][2]
Selecting a Delivery Strategy for Unstable Compounds
The choice of a suitable in vivo delivery system for an unstable compound like this compound is critical and depends on several factors, including the target site, the required duration of action, and the physicochemical properties of the compound. The following diagram outlines a decision-making workflow for selecting an appropriate delivery strategy.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 3. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
Application Notes and Protocols for Developing Synthetic Analogs of Epifadin with Improved Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epifadin is a novel, broad-spectrum antimicrobial peptide-polyene hybrid produced by the human nasal commensal bacterium Staphylococcus epidermidis.[1][2][3] Its unique mechanism of action involves the rapid disruption of bacterial cell membranes, making it a promising candidate for combating antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] However, the therapeutic potential of this compound is severely hampered by its inherent instability; the molecule has a functional half-life of only a few hours under physiological conditions.[1][2][5] This instability is primarily attributed to its light-sensitive polyene structure and a labile enamide moiety.[1][6]
These application notes provide a framework for the development of synthetic analogs of this compound with enhanced stability. The focus is on strategies for chemical synthesis, stability testing, and characterization of these novel compounds. The provided protocols are based on established methods for similar peptide and polyene-containing molecules and should be adapted as necessary for specific analog designs.
Data Presentation: Stability of this compound and an Exemplary Synthetic Polyene Analog
Due to the nascent stage of this compound analog development, publicly available, direct comparative stability data for a series of synthetic this compound analogs is limited. The following table summarizes the known stability of native this compound and includes data for a nystatin-like polyene, NPP B1, as a representative example of a synthetic analog with reported stability data, to illustrate the goal of stability improvement.
| Compound | Type | Key Structural Features | Stability Metric (Half-life) | Conditions | Reference |
| This compound | Native Antimicrobial | Peptide-polyene-tetramic acid hybrid | ~ a few hours | pH 7, 37°C, light exposure | [5] |
| This compound | Native Antimicrobial | Peptide-polyene-tetramic acid hybrid | Significantly increased in the dark | pH 7, 30°C, dark | [5] |
| NPP B1 | Synthetic Analog (Nystatin-like) | Disaccharide-containing heptaene | 36.5 minutes | Human liver microsomes, 37°C | [7] |
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs
The synthesis of this compound analogs is a complex undertaking due to the hybrid peptide-polyene structure. A convergent synthetic strategy is recommended, involving the separate synthesis of the peptide and polyene fragments, followed by their coupling. The following is a generalized protocol based on the synthesis of other polyene macrolides.
1.1. Synthesis of the Peptide Fragment:
-
Method: Standard solid-phase peptide synthesis (SPPS) using Fmoc-chemistry is suitable for assembling the pentapeptide head of this compound (predicted sequence: Phe-Phe-Asp-Asn-Ala).[5][8]
-
Procedure:
-
Select a suitable resin (e.g., Rink amide resin for a C-terminal amide).
-
Perform sequential coupling of Fmoc-protected amino acids using a carbodiimide (B86325) coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).
-
Monitor coupling reactions for completion (e.g., using the Kaiser test).
-
After the final amino acid coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.
-
Purify the peptide fragment by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
-
1.2. Synthesis of the Polyene Fragment:
-
Method: The synthesis of the polyene chain with the terminal tetramic acid moiety is challenging. Strategies involving Wittig-type olefination reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to construct the conjugated double bond system.[9]
-
Procedure (Conceptual Outline):
-
Synthesize smaller, functionalized building blocks corresponding to different sections of the polyene chain.
-
Utilize iterative coupling reactions to assemble the full polyene backbone.
-
Introduce the tetramic acid precursor at a late stage of the synthesis.
-
Protect reactive functional groups throughout the synthesis to avoid side reactions.
-
Purify intermediates at each step using column chromatography.
-
Characterize the final polyene fragment using NMR spectroscopy and mass spectrometry.
-
1.3. Coupling of Peptide and Polyene Fragments and Final Deprotection:
-
Method: Amide bond formation between the N-terminus of the polyene fragment (or a suitable linker) and the C-terminus of the peptide fragment.
-
Procedure:
-
Activate the carboxylic acid of the peptide fragment using a suitable coupling reagent.
-
React the activated peptide with the amino group of the polyene fragment in an appropriate solvent.
-
Monitor the reaction progress by HPLC.
-
Purify the coupled product by RP-HPLC.
-
Perform final deprotection steps to remove any remaining protecting groups.
-
Purify the final this compound analog by RP-HPLC and characterize thoroughly by NMR, MS, and UV-Vis spectroscopy.
-
Protocol for Stability Testing of this compound Analogs
This protocol outlines a method to assess the stability of synthetic this compound analogs under various conditions. A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.
2.1. Development of a Stability-Indicating HPLC Method:
-
Objective: To develop an HPLC method capable of resolving the parent analog from all potential degradation products.
-
Procedure:
-
Column and Mobile Phase Screening: Screen various C18 and other suitable columns with different mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol/water gradients with additives like trifluoroacetic acid or formic acid).
-
Forced Degradation Studies: Subject the analog to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[10]
-
Acid/Base Hydrolysis: Incubate the analog in HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Treat the analog with hydrogen peroxide.
-
Thermal Degradation: Expose the solid analog and solutions to high temperatures.
-
Photostability: Expose solutions of the analog to UV and visible light.
-
-
Method Optimization: Optimize the HPLC method (gradient, flow rate, temperature) to achieve baseline separation of the parent peak from all degradation peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to confirm the peak purity of the parent analog under all stress conditions.
-
2.2. Half-Life Determination:
-
Procedure:
-
Prepare stock solutions of the this compound analog in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration in the desired test medium (e.g., phosphate-buffered saline pH 7.4, bacterial growth medium).
-
Incubate the solutions under controlled conditions (e.g., 37°C, with and without light exposure).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the sample.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Quantify the peak area of the intact analog at each time point.
-
Plot the natural logarithm of the concentration of the analog versus time. The slope of the linear regression will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Protocol for Assessing Antimicrobial Activity
The antimicrobial activity of the synthetic analogs should be evaluated to ensure that modifications to improve stability have not compromised their efficacy.
-
Method: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11]
-
Procedure:
-
Prepare a stock solution of the synthetic analog.
-
Perform serial two-fold dilutions of the analog in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare an inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the analog that completely inhibits visible growth of the bacterium.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound analogs on the bacterial cell membrane.
Caption: Workflow for the development and evaluation of stable this compound analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 4. researchgate.net [researchgate.net]
- 5. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
- 9. Enantioselective Synthesis of the Polyene Antiobiotic Aglycone Rimocidinolide Methyl Ester [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Epifadin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel analogs of Epifadin, a potent antimicrobial peptide-polyene with a unique mechanism of action.[1][2][3][4] Given this compound's inherent instability, the primary goal for developing analogs is to enhance chemical stability while retaining or improving its broad-spectrum antimicrobial activity and understanding its mechanism of action.[1][2][4][5][6]
This compound, produced by Staphylococcus epidermidis, exerts its antimicrobial effect by damaging the cell membrane of target microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4][5][6] The proposed HTS cascade is designed to identify promising analogs with potent antimicrobial activity, favorable selectivity profiles, and a confirmed membrane disruption mechanism.
High-Throughput Screening Cascade for this compound Analogs
A tiered screening approach is recommended to efficiently identify and characterize lead compounds. The workflow begins with a primary screen for antimicrobial activity, followed by a secondary screen to assess cytotoxicity and a tertiary assay to confirm the mechanism of action.
Caption: High-throughput screening cascade for the identification and characterization of this compound analogs.
Primary High-Throughput Screening: Antimicrobial Activity Assay
This assay is designed to rapidly screen large libraries of this compound analogs for their ability to inhibit the growth of a target pathogen, such as Staphylococcus aureus. A broth microdilution method adapted for HTS is utilized, with bacterial viability assessed using a resazurin-based reagent.
Experimental Protocol
Principle: Actively respiring bacteria reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin. A decrease in fluorescence intensity indicates inhibition of bacterial growth.
Materials and Reagents:
-
Staphylococcus aureus (e.g., ATCC 29213 or a relevant MRSA strain)
-
Mueller-Hinton Broth (MHB)
-
Resazurin sodium salt solution (e.g., 0.015% w/v in PBS)
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., Vancomycin)
-
Negative control (DMSO)
-
384-well, black, clear-bottom microplates
Workflow Diagram:
Caption: Experimental workflow for the primary antimicrobial activity screen.
Procedure:
-
Prepare a serial dilution of this compound analogs in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each analog concentration into the wells of a 384-well plate. Also include positive (Vancomycin) and negative (DMSO) controls.
-
Prepare a suspension of S. aureus in MHB, adjusted to a final concentration of 5 x 10^5 CFU/mL.
-
Dispense 50 µL of the bacterial suspension into each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 1-4 hours at 37°C.
-
Measure fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Data Presentation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
| Compound ID | S. aureus IC50 (µM) |
| This compound (Reference) | 1.2 |
| Analog-001 | 0.8 |
| Analog-002 | 15.6 |
| Analog-003 | > 50 |
| Analog-004 | 0.5 |
| Vancomycin | 0.9 |
Secondary High-Throughput Screening: Mammalian Cytotoxicity Assay
This assay evaluates the toxicity of the active this compound analogs against a mammalian cell line (e.g., HEK293 or HepG2) to determine their selectivity for bacterial cells over host cells.
Experimental Protocol
Principle: This assay measures the activity of a stable luciferase reporter (CellTiter-Glo®) to determine the number of viable cells based on ATP levels. A decrease in luminescence indicates cytotoxicity.
Materials and Reagents:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
384-well, white, solid-bottom microplates
Workflow Diagram:
Caption: Experimental workflow for the secondary mammalian cytotoxicity screen.
Procedure:
-
Seed HEK293 cells into 384-well plates at a density of 2,500 cells/well and incubate overnight.
-
Add serial dilutions of the active this compound analogs to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
Data Presentation: The half-maximal cytotoxic concentration (CC50) is determined, and a Selectivity Index (SI) is calculated (SI = CC50 / IC50). Analogs with a high SI are prioritized.
| Compound ID | S. aureus IC50 (µM) | HEK293 CC50 (µM) | Selectivity Index (SI) |
| This compound (Reference) | 1.2 | 24.0 | 20 |
| Analog-001 | 0.8 | > 50 | > 62.5 |
| Analog-004 | 0.5 | 5.0 | 10 |
Tertiary Assay: Membrane Permeability Assay
This assay confirms that the most promising analogs from the secondary screen act by disrupting the bacterial cell membrane, consistent with the mechanism of action of this compound.
Experimental Protocol
Principle: The assay uses a fluorescent dye (e.g., SYTOX™ Green) that cannot penetrate the intact cell membranes of live bacteria. If the membrane is compromised by an this compound analog, the dye enters the cell, binds to nucleic acids, and produces a strong fluorescent signal.
Proposed Mechanism of Action Diagram:
Caption: Simplified diagram of the proposed membrane disruption mechanism of this compound analogs.
Materials and Reagents:
-
Staphylococcus aureus
-
Phosphate-buffered saline (PBS)
-
SYTOX™ Green nucleic acid stain
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., Melittin)
-
Negative control (DMSO)
-
384-well, black, clear-bottom microplates
Workflow Diagram:
Caption: Experimental workflow for the tertiary membrane permeability assay.
Procedure:
-
Grow S. aureus to mid-log phase, then wash and resuspend the cells in PBS.
-
Add SYTOX™ Green to the bacterial suspension to a final concentration of 1 µM.
-
Dispense 50 µL of the bacterial suspension into the wells of a 384-well plate.
-
Add 50 nL of the this compound analogs at various concentrations.
-
Immediately place the plate in a fluorescent plate reader and monitor the fluorescence signal kinetically over 60 minutes at room temperature (Excitation: ~485 nm, Emission: ~520 nm).
Data Presentation: The results are presented as the rate of increase in fluorescence, which is proportional to the rate of membrane permeabilization.
| Compound ID | Membrane Permeabilization (RFU/min) |
| This compound (Reference) | 450 |
| Analog-001 | 520 |
| Analog-004 | 95 |
| Melittin | 600 |
| DMSO | 10 |
These detailed application notes and protocols provide a robust framework for the high-throughput screening and characterization of novel this compound analogs, facilitating the discovery of new antimicrobial agents with improved therapeutic potential.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 3. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
- 6. thestatesman.com [thestatesman.com]
Application Notes and Protocols for the Detection of Epifadin by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epifadin is a recently discovered antimicrobial peptide-polyene hybrid produced by specific strains of the commensal bacterium Staphylococcus epidermidis.[1][2][3] This novel molecule exhibits broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the integrity of the bacterial cell membrane, which leads to rapid cell lysis.[3][4][5] Its unique structure consists of a non-ribosomally synthesized peptide head, a polyene core, and a terminal tetramic acid moiety.[1][3][6] A significant characteristic of this compound is its inherent instability, with a functional half-life of only a few hours under standard laboratory conditions, posing a considerable challenge for its detection and quantification.[3][4]
These application notes provide detailed methodologies for the detection and characterization of this compound using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). Given the absence of standardized quantitative data in the literature due to its instability, this document also outlines a proposed protocol for quantitative analysis, which requires user-end validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₆₃N₇O₁₂ | [7] |
| Molecular Weight | 966.1 g/mol | [3] |
| Monoisotopic Mass | 965.45347047 Da | N/A |
| Protonated Molecule ([M+H]⁺) | m/z 964.4472 | [1] |
| Key MS/MS Fragment | Peptide Amide (Phe-Phe-Asp-Asn-NH₂) ([M+H]⁺, m/z 541.2422) | [1] |
Qualitative Analysis of this compound by LC-HRMS
High-resolution mass spectrometry is the primary technique for the identification and structural confirmation of this compound.
Experimental Protocol: Qualitative LC-HRMS
1. Sample Preparation from S. epidermidis Culture:
-
Culture S. epidermidis (e.g., strain IVK83) in an appropriate broth medium (e.g., Tryptic Soy Broth) to the desired growth phase.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
-
To stabilize this compound, immediately acidify the supernatant to pH 2, protect it from light, and store it at -80°C under an inert atmosphere (e.g., argon) if not proceeding to the next step immediately.[1]
-
For extraction, the supernatant can be lyophilized and the residue dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[1]
-
Further purification can be achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
2. LC-HRMS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | Dionex Ultimate 3000 or equivalent |
| Column | Kromasil 100 C18 (5 µm, 250 x 8 mm) or similar C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 100% B over 30 minutes |
| Flow Rate | 2 mL/min (for preparative) or adjusted for analytical scale |
| Column Temperature | Ambient or controlled at 25°C |
| UV Detection | 383 nm (characteristic of the polyene moiety)[7] |
| Mass Spectrometry | |
| Mass Spectrometer | Bruker MaXis4G ESI-QTOF or equivalent high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 100-1500 |
| Capillary Voltage | 3500 - 4500 V |
| Nebulizer Pressure | As per instrument recommendation |
| Drying Gas Flow and Temp. | As per instrument recommendation |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
3. Data Analysis:
-
Extract the ion chromatogram for the protonated molecule of this compound at m/z 964.4472.
-
Analyze the MS/MS spectrum for the characteristic fragmentation pattern, including the dominant peptide amide fragment at m/z 541.2422.[1]
Proposed Quantitative Analysis of this compound by LC-MS/MS
Due to the inherent instability of this compound, a validated quantitative method has not been published. The following protocol is a proposed starting point for developing a quantitative assay. End-user validation is mandatory.
Experimental Protocol: Quantitative LC-MS/MS
1. Sample Preparation:
-
Follow the sample preparation steps as outlined for qualitative analysis.
-
Due to expected matrix effects from culture media, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is recommended for sample cleanup.
-
Internal Standard (IS): A stable isotope-labeled (SIL) this compound would be the ideal internal standard. In its absence, a structural analog that is not present in the sample and has similar chromatographic and ionization properties should be used. The IS should be added to the samples at a known concentration at the beginning of the sample preparation process.
2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC System | High-performance liquid chromatography system |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound and the internal standard |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor Ion (Q1): 964.4, Product Ion (Q3): 541.2 (and at least one other confirmatory ion). Internal Standard: To be determined based on the chosen IS. |
| Collision Energy | To be optimized for each transition |
3. Method Validation Parameters (to be determined by the user):
The following table outlines the necessary validation parameters that need to be established for a robust quantitative method.
| Parameter | Description |
| Linearity and Range | A calibration curve should be prepared by spiking known concentrations of a purified this compound standard into a blank matrix. A linear range with a correlation coefficient (r²) > 0.99 should be established. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Precision | Intra- and inter-day precision should be assessed at multiple concentration levels (low, medium, high QC samples) and should ideally be <15% RSD. |
| Accuracy | The closeness of the measured concentration to the true concentration, assessed using QC samples. Should be within 85-115%. |
| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. This should be assessed to ensure that the matrix does not interfere with quantification. |
| Stability | The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage). |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Proposed Mechanism of Action
Caption: this compound's proposed mechanism of action on bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 6. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
- 7. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Epifadin-Producing Staphylococcus epidermidis Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epifadin is a novel, broad-spectrum antimicrobial compound produced by specific strains of the human commensal bacterium Staphylococcus epidermidis.[1][2] First identified in strain IVK83 isolated from the human nasal microbiome, this compound exhibits potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This molecule is a unique peptide-polyene hybrid synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic gene cluster (BGC).[1] A defining characteristic of this compound is its high instability, with a functional half-life of only a few hours under laboratory conditions, which suggests a localized antimicrobial effect within its natural habitat.[1]
These application notes provide an overview and generalized protocols for the cultivation of this compound-producing S. epidermidis strains, as well as for the extraction, detection, and quantification of this promising but challenging antimicrobial agent. It is important to note that as a recently discovered compound, detailed and optimized protocols for maximizing this compound production are not yet widely available in the public domain. The following methodologies are based on existing literature on S. epidermidis and the production of other secondary metabolites.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the reported inhibitory concentrations of this compound against key bacterial pathogens.
| Target Organism | Inhibitory Concentration (IC) | Reference |
| Staphylococcus aureus | 0.9 - 1.5 µg/mL | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Leads to rapid cell lysis | [1] |
Experimental Protocols
Isolation and Identification of this compound-Producing Staphylococcus epidermidis
Objective: To isolate and identify S. epidermidis strains with the potential to produce this compound from human nasal or skin swabs.
Materials:
-
Sterile cotton or flocked swabs
-
Mannitol Salt Agar (B569324) (MSA) plates
-
Tryptic Soy Broth (TSB)
-
DNA extraction kit
-
PCR reagents and primers for the this compound biosynthetic gene cluster (BGC)
Protocol:
-
Sample Collection: Collect samples from the anterior nares or skin using sterile swabs.
-
Primary Culture: Streak the swabs directly onto Mannitol Salt Agar (MSA) plates and incubate at 37°C for 24-48 hours. S. epidermidis typically forms white or beige colonies and does not ferment mannitol, leaving the surrounding medium red.
-
Subculture and Identification: Isolate individual colonies and subculture onto fresh TSB agar plates. Confirm the identity of the isolates as S. epidermidis using standard microbiological techniques such as Gram staining, catalase and coagulase tests. S. epidermidis are Gram-positive cocci, catalase-positive, and coagulase-negative.
-
Screening for this compound BGC: For confirmed S. epidermidis isolates, perform genomic DNA extraction. Use PCR to screen for the presence of key genes within the this compound BGC. The BGC is located on a plasmid, designated pIVK83 in the IVK83 strain.[2]
Culturing of this compound-Producing S. epidermidis Strains
Objective: To cultivate S. epidermidis IVK83 or other identified this compound-producing strains for the production of this compound. Note: The optimal medium and conditions for maximizing this compound production have not been publicly detailed. This protocol is a general guideline for the growth of S. epidermidis.
Materials:
-
Tryptic Soy Broth (TSB) or a custom production medium (see table below for a suggested composition)
-
Shaking incubator
-
Spectrophotometer
Suggested Production Medium Composition:
| Component | Concentration (g/L) |
| Tryptone | 17.0 |
| Soytone | 3.0 |
| Glucose | 2.5 |
| Sodium Chloride | 5.0 |
| Dipotassium Phosphate | 2.5 |
Protocol:
-
Inoculum Preparation: Inoculate a single colony of the this compound-producing S. epidermidis strain into 5 mL of TSB. Incubate overnight at 37°C with shaking at 200 rpm.
-
Production Culture: Inoculate a larger volume of production medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05. For secondary metabolite production, larger culture volumes (e.g., 1 L or more in baffled flasks) are recommended to ensure adequate aeration.
-
Incubation: Incubate the production culture at 37°C with vigorous shaking (200-250 rpm) for 24-48 hours. Monitor cell growth by measuring the OD600 periodically. Secondary metabolite production often commences in the late exponential or stationary phase of growth.
Extraction and Enrichment of this compound
Objective: To extract and enrich this compound from the culture supernatant. This protocol is based on a described method for enrichment and should be optimized for specific laboratory conditions.[2]
Materials:
-
Refrigerated centrifuge
-
Hydrochloric acid (HCl), 1 M
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lyophilizer or vacuum concentrator
Protocol:
-
Cell Removal: After incubation, pellet the bacterial cells by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Acidic Precipitation: Carefully decant the supernatant. Adjust the pH of the supernatant to 2.0 with 1 M HCl. This will precipitate this compound and other molecules.
-
Collection of Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C to collect the precipitate.
-
Drying and Solubilization: Discard the supernatant and dry the pellet under vacuum. Resuspend the dried pellet in a small volume of DMSO to solubilize the enriched this compound.
-
Storage: Due to the high instability of this compound, the enriched extract should be used immediately for analysis or stored at -80°C under an inert atmosphere (e.g., argon) and protected from light.
Detection and Quantification of this compound by HPLC
Objective: To detect and quantify this compound in the enriched extract. The high instability of this compound presents a significant challenge for quantification. This protocol is a general guideline and requires substantial optimization.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
Protocol:
-
Sample Preparation: Immediately before injection, dilute the DMSO-solubilized this compound extract in the initial mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A starting point of 5-10% B, increasing to 95-100% B over 30-40 minutes is a reasonable starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength range that covers the absorbance of polyenes, likely around 330-385 nm.
-
Column Temperature: Maintain at a controlled temperature, e.g., 25°C.
-
-
Quantification: Due to the lack of a stable analytical standard for this compound, absolute quantification is challenging. Relative quantification can be performed by comparing peak areas between different culture conditions or strains. For estimates of absolute concentration, a freshly purified and quantified (e.g., by NMR) batch of this compound would be required to generate a standard curve, which must be prepared fresh for each analysis.
Visualizations
Experimental Workflow for this compound Production and Analysis
Caption: Workflow for this compound production and analysis.
Proposed Regulatory Pathway of this compound Biosynthesis
While the specific regulatory pathway for this compound biosynthesis has not been elucidated, the production of secondary metabolites in Staphylococcus is often controlled by quorum-sensing systems like the accessory gene regulator (agr). The following diagram illustrates a hypothetical regulatory model.
Caption: Hypothetical agr quorum-sensing regulation of this compound.
References
- 1. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming the instability of Epifadin in laboratory settings
Technical Support Center: Epifadin
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of this compound in laboratory settings.
Disclaimer: this compound is a novel antimicrobial compound whose chemical structure is extremely unstable.[1][2] The information and protocols provided below are based on the latest available research and are intended to help you achieve more consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: this compound is a novel, broad-spectrum antimicrobial compound produced by specific strains of the bacterium Staphylococcus epidermidis found in the human nasal microbiome.[1][3] It has a unique hybrid structure, composed of a non-ribosomally synthesized peptide, a polyketide component with conjugated double bonds (a polyene), and a terminal tetramic acid moiety.[3][4] Its extreme instability is a defining characteristic, with a functional half-life of only a few hours under standard laboratory conditions.[1][2][3] The critical point of instability is the polyene structure, which is highly sensitive to light.[4] Additionally, the compound's activity rapidly decreases unless maintained under acidic conditions (pH 2), and protected from oxygen.[5]
Q2: My this compound solution seems to lose its antimicrobial activity very quickly. What could be the cause?
A2: Rapid loss of activity is the most common issue and is almost always due to the degradation of the this compound molecule. The primary causes are:
-
Photodegradation: Exposure to light, especially UV and blue light from ambient laboratory lighting, can quickly break down the sensitive polyene structure.[4][6]
-
pH-Mediated Hydrolysis: this compound is most stable at an acidic pH (around pH 2).[5] When dissolved in neutral or alkaline aqueous solutions, such as standard cell culture media or phosphate-buffered saline (PBS), it degrades rapidly.
-
Oxidation: The compound is sensitive to oxygen.[5] Failure to use degassed solvents or store it under an inert atmosphere can lead to oxidative degradation.
Q3: I've noticed a color change or precipitation in my this compound stock solution. Is it still usable?
A3: No. A visible change in color, the appearance of turbidity, or the formation of a precipitate are clear indicators of significant chemical degradation.[6] If you observe any of these changes, the solution should be discarded immediately, as the concentration of active this compound is compromised, and the degradation products could introduce confounding variables into your experiment.
Q4: What are the best practices for preparing a stock solution of this compound?
A4: To prepare a stable stock solution, you must minimize exposure to light, oxygen, and non-optimal pH. It is recommended to dissolve solid this compound in an acidic solvent like dimethyl sulfoxide (B87167) (DMSO) under dim light conditions.[5][7] The solution should then be aliquoted into single-use, light-blocking tubes (e.g., amber or foil-wrapped vials) and stored at -80°C under an inert gas like argon or nitrogen.[1][5] See the detailed protocol below for step-by-step instructions.
Q5: How can I minimize this compound degradation during a cell-based assay?
A5: To maintain this compound's activity during an experiment, all steps must be performed with light protection. Use opaque or foil-wrapped tubes for preparing dilutions.[8] When adding the compound to cell culture plates, do so quickly and immediately cover the plates with an opaque lid or wrap them in aluminum foil.[7] Ensure the incubator door remains closed as much as possible to prevent exposure to room light.[7] It is also crucial to consider the pH of your final assay medium. While challenging for cell health, buffering the medium to a slightly more acidic pH, if tolerated by the cells for the duration of the experiment, may help slow degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no antimicrobial activity | 1. Compound Degradation: Stock solution was exposed to light, improper pH, or oxygen.[4][5] 2. Incorrect Concentration: The active concentration is lower than calculated due to degradation. | 1. Prepare Fresh Stock: Prepare a new stock solution following the recommended protocol (see below). Use single-use aliquots to avoid freeze-thaw cycles and repeated light exposure.[9] 2. Verify Handling: Review your experimental workflow to ensure all steps are performed with strict light and oxygen protection.[5][8] |
| Precipitate forms when diluting into aqueous buffer/media | 1. Low Aqueous Solubility: this compound, like many complex organic molecules, may have poor solubility in aqueous solutions.[10] 2. Solvent Polarity Shock: Rapid dilution from a high-concentration DMSO stock into an aqueous buffer can cause the compound to "crash out."[10] | 1. Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in a solvent compatible with both DMSO and your final aqueous medium. 2. Lower Final Concentration: Test if a lower final concentration of this compound remains in solution. 3. Keep DMSO <0.5%: Ensure the final concentration of DMSO in your assay is below 0.5% to avoid solvent toxicity to cells.[9] |
| High variability between experimental replicates | 1. Inconsistent Light Exposure: Different replicates may have been exposed to varying amounts of ambient light during setup. 2. Temperature Fluctuations: Leaving plates or tubes at room temperature for varying lengths of time can accelerate degradation. | 1. Standardize Light Conditions: Work in a dimly lit area or use a red/yellow safelight. Keep all plates and tubes covered with aluminum foil or opaque lids at all times.[7][8] 2. Minimize Time at RT: Prepare dilutions on ice and minimize the time that plates are outside of the incubator. |
Data on this compound Stability
The functional half-life of this compound is reported to be only a few hours under standard laboratory conditions.[1][2][3] To maintain bioactivity, it is crucial to store and handle the compound under optimized conditions. The following table summarizes the known stability characteristics.
| Condition | Observation | Recommendation |
| Light Exposure | The polyene structure is extremely sensitive to light, leading to rapid degradation.[4] | Store solid compound and solutions in amber or opaque containers.[8] Wrap all tubes and plates in aluminum foil during experiments.[7] Work under dim or red/yellow light. |
| pH | Activity is maintained under acidic conditions (pH 2).[5] Rapid degradation occurs at neutral or alkaline pH. | Prepare stock solutions in an appropriate acidic solvent (e.g., DMSO).[5] For assays, consider the buffering capacity of the medium and the duration of the experiment. |
| Oxygen | The compound is sensitive to oxidation.[5] | Use degassed solvents for preparing solutions. Store aliquots under an inert gas (e.g., argon or nitrogen).[1] |
| Temperature | Activity decreases profoundly under standard laboratory conditions.[5] | Store solid compound and stock solution aliquots at -80°C for long-term stability.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO with minimal degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous, acidic Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
1.5 mL amber or foil-wrapped microcentrifuge tubes
-
Pipettes and sterile, filtered tips
Procedure:
-
Prepare Workspace: Conduct all steps in a dimly lit area or under a safelight. Pre-chill all tubes and solvents on ice.
-
Weigh this compound: In a dedicated dark room, carefully weigh the desired amount of this compound powder. Perform this step quickly to minimize light exposure.
-
Dissolution: Transfer the powder to an appropriately sized amber vial. Add the calculated volume of acidic DMSO to achieve a 10 mg/mL concentration.
-
Vortex: Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds to displace oxygen. Recap immediately.
-
Aliquoting: Immediately dispense the stock solution into single-use, amber or foil-wrapped microcentrifuge tubes.
-
Inert Gas Purge (Aliquots): Gently flush the headspace of each aliquot tube with inert gas before sealing tightly.
-
Storage: Label the aliquots clearly and store them at -80°C.
Protocol 2: Photostability Assessment of this compound
Objective: To quantify the degradation of this compound upon exposure to laboratory light conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (prepared as above)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Clear and amber HPLC vials
-
HPLC system with a UV detector
-
Aluminum foil
Procedure:
-
Sample Preparation: In a dimly lit room, dilute the this compound stock solution to a final concentration of 20 µg/mL in the assay buffer.
-
Aliquot Samples:
-
Light-Exposed Group: Pipette the solution into clear HPLC vials.
-
Dark Control Group: Pipette the solution into amber HPLC vials and wrap them securely in aluminum foil.
-
-
Exposure: Place both sets of vials on a lab bench under standard ambient fluorescent lighting.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take one vial from each group for immediate analysis.
-
HPLC Analysis:
-
Inject the sample onto a suitable C18 HPLC column.
-
Use an appropriate mobile phase gradient to separate this compound from its degradation products.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point for both groups.
-
Normalize the peak area at each time point to the T=0 sample.
-
Plot the percentage of remaining this compound against time for both the light-exposed and dark control groups to determine the rate of photodegradation.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 2. thestatesman.com [thestatesman.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. captivatebio.com [captivatebio.com]
- 10. benchchem.com [benchchem.com]
Optimizing storage conditions for Epifadin to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Epifadin to maintain its antimicrobial activity. Given the inherent instability of this novel compound, adherence to these protocols is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's instability?
This compound's instability is primarily due to its unique chemical structure, which includes a polyene component. This polyene structure, characterized by multiple carbon-carbon double bonds, is extremely sensitive to light, leading to rapid degradation.[1] The molecule also contains an enamide moiety, which is another labile functional group contributing to its short half-life.[2]
Q2: What is the expected half-life of this compound under standard laboratory conditions?
Under standard laboratory conditions (e.g., 37°C, pH 7, and exposure to light), this compound has a very short functional half-life of only a few hours.[2][3][4] This transient activity is a key characteristic of the molecule.
Q3: How does this compound exert its antimicrobial effect?
This compound's proposed mechanism of action involves the disruption and damage of the bacterial cell membrane, which leads to rapid cell lysis.[1][2][5][6] This direct action on the cell membrane is distinct from many traditional antibiotics that target intracellular processes.[2]
Q4: Is this compound active against all types of bacteria?
This compound exhibits broad-spectrum antimicrobial activity against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant MRSA), some Gram-negative bacteria, and yeasts.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of antimicrobial activity in my this compound sample. | Improper storage conditions (exposure to light, oxygen, or elevated temperatures). | Always store pure this compound at -80°C under an inert argon atmosphere and protect it from light at all times.[3] Consider using a stabilizing agent like palmitoyl (B13399708) ascorbate.[2] |
| Multiple freeze-thaw cycles. | Aliquot this compound into single-use volumes upon receipt to avoid repeated freezing and thawing. | |
| Inconsistent results between experiments. | Degradation of this compound during the experiment. | Minimize the exposure of this compound to light and ambient temperatures throughout the experimental workflow. Prepare solutions immediately before use. |
| Use of incompatible solvents or buffers. | This compound activity can be enriched by acidic precipitation with HCl (pH 2), drying under vacuum, and dissolution in dimethyl sulfoxide (B87167) (DMSO).[3] Ensure your experimental buffers are compatible with this. | |
| Precipitate formation in the this compound solution. | Poor solubility or degradation. | Ensure complete dissolution in an appropriate solvent like DMSO before further dilution into aqueous buffers. Centrifuge briefly to pellet any insoluble material before use. |
Storage and Handling Protocols
To ensure the stability and activity of this compound, the following storage and handling conditions are recommended based on current research findings.
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -80°C | To minimize chemical degradation.[3] |
| Atmosphere | Inert gas (Argon) | To protect against oxidation.[2][3] |
| Light Exposure | Complete darkness | The polyene structure is highly light-sensitive.[1][2] |
| Stabilizing Agent | 0.05% Palmitoyl Ascorbate | To inhibit oxidation.[3] |
Experimental Protocol: Preparation of this compound Working Solution
-
Thawing: Retrieve the aliquot of this compound stored at -80°C under argon. Thaw the vial rapidly in a water bath at room temperature, ensuring it is protected from light (e.g., by wrapping the vial in aluminum foil).
-
Dissolution: Once thawed, immediately dissolve the dried this compound in high-purity dimethyl sulfoxide (DMSO) to create a stock solution. Vortex gently to ensure complete dissolution.
-
Dilution: Further dilute the stock solution to the desired working concentration in the appropriate experimental buffer (e.g., Tryptic Soy Broth) immediately before use.
-
Handling: Throughout the process, use low-light conditions (e.g., work in a darkened room or use red light) and keep the solutions on ice to minimize degradation.
Visualizations
This compound Handling Workflow
Caption: Workflow for proper handling of this compound.
Proposed Mechanism of Action
References
- 1. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]
- 6. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]
Epifadin Technical Support Center: Troubleshooting Degradation in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying and resolving issues related to the degradation of Epifadin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Troubleshooting Guide: Unexpected this compound Degradation
Issue: You are observing a rapid loss of this compound concentration in your aqueous solution, or the appearance of unexpected peaks during analysis.
This guide will walk you through a systematic approach to identify the root cause of this compound degradation and implement corrective actions.
Step 1: Initial Assessment and Data Collection
Before proceeding, gather all relevant data from your experiment. This information is crucial for accurate troubleshooting.
Table 1: Initial Experimental Data Summary
| Parameter | Your Experimental Value |
| Initial this compound Conc. (µM) | |
| Final this compound Conc. (µM) | |
| % Degradation | |
| Incubation Time (hours) | |
| Temperature (°C) | |
| pH of Solution | |
| Wavelength of Light Exposure (nm) | |
| Buffer Composition | |
| Presence of Other Excipients | |
| Analytical Method Used |
Step 2: Identify the Potential Degradation Pathway
Based on your experimental conditions, use the following flowchart to identify the most likely degradation pathway.
Caption: Troubleshooting workflow for identifying the primary degradation pathway of this compound.
Step 3: Confirm the Degradation Pathway with Forced Degradation Studies
Forced degradation studies are essential for confirming the suspected degradation pathway and for developing a stability-indicating analytical method.[1][2][3] These studies involve intentionally exposing this compound to harsh conditions to accelerate its breakdown.[4]
Table 2: Recommended Conditions for Forced Degradation Studies
| Degradation Pathway | Stress Condition | Typical Concentration | Duration (hours) |
| Hydrolysis | 0.1 M HCl | 1 mg/mL | 0, 2, 4, 8, 24 |
| 0.1 M NaOH | 1 mg/mL | 0, 2, 4, 8, 24 | |
| Oxidation | 3% H₂O₂ | 1 mg/mL | 0, 2, 4, 8, 24 |
| Photodegradation | UV light (254 nm) & Visible light | 1 mg/mL | 0, 2, 4, 8, 24 |
| Thermal Degradation | 60°C | 1 mg/mL | 0, 2, 4, 8, 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)[1][5]
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in ACN.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in water:ACN, 50:50) to UV and visible light in a photostability chamber.
-
Thermal Degradation: Place a solution of this compound (1 mg/mL in water:ACN, 50:50) in an oven at 60°C.
-
Control Sample: Prepare a solution of this compound (1 mg/mL in water:ACN, 50:50) and protect it from light and heat.
-
-
Incubation: Incubate the stress samples for up to 24 hours. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization (for acid and base hydrolysis samples): Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
Chromatographic Conditions (starting point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Inject the control and stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the separation of the parent this compound peak from any new peaks (degradation products).
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation for all peaks.
-
The final method should be validated according to ICH guidelines.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound degradation in aqueous solutions?
A1: The most common degradation pathways for small molecule drugs like this compound in aqueous solutions are hydrolysis, oxidation, and photolysis.[6][7] The susceptibility to each pathway depends on the specific chemical structure of this compound.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution can significantly impact the rate of hydrolysis.[8] For many compounds, degradation is accelerated at either highly acidic or alkaline pH. It is crucial to maintain the pH of your this compound solution within its optimal stability range, which can be determined through forced degradation studies. The use of buffers is recommended to control pH.[9]
Q3: I see a new peak in my chromatogram after leaving my this compound solution on the benchtop. What could it be?
A3: A new peak likely represents a degradation product. If the solution was exposed to light, it could be a photodegradant.[7] If it was open to the air, it might be an oxidation product.[10] To identify the unknown peak, a forced degradation study followed by LC-MS analysis is the recommended approach.[1]
Q4: How can I prevent the degradation of this compound in my stock solutions?
A4: To enhance the stability of your this compound stock solutions, consider the following strategies:
-
Storage: Store solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light using amber vials or by wrapping the container in aluminum foil.[7][9]
-
Solvent: Prepare stock solutions in a non-aqueous solvent like DMSO or ethanol (B145695) if this compound is more stable in these. For aqueous solutions, use a buffer to maintain an optimal pH.[[“]]
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.[9]
-
Antioxidants: Consider adding antioxidants such as ascorbic acid or tocopherol to your formulation if oxidation is the primary degradation pathway.
Q5: My this compound solution has changed color. Is it degraded?
A5: A change in color is a strong indicator of chemical degradation. This is often associated with the formation of degradation products that absorb light differently than the parent compound. You should not use a discolored solution and should investigate the cause of degradation.
Signaling Pathway Considerations
While this compound's primary therapeutic effect is through the "Target Pathway," its degradation products may have reduced activity or interact with off-target pathways, potentially leading to unexpected biological effects or toxicity.
Caption: Impact of this compound degradation on its intended and off-target signaling pathways.
For further assistance, please contact our technical support team with your experimental details, including the data from Table 1 and your analytical results.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. biofargo.com [biofargo.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. ftloscience.com [ftloscience.com]
- 11. consensus.app [consensus.app]
Strategies to improve the yield of Epifadin from bacterial cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Epifadin from bacterial cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound production experiments.
Issue 1: Low or No Detectable this compound Production
-
Question: My Staphylococcus epidermidis culture is growing well, but I'm detecting very low or no this compound. What are the possible causes and solutions?
-
Answer: Low or absent this compound production, despite good cell growth, can be attributed to several factors related to culture conditions and the inherent biology of the producing strain. Here are potential causes and troubleshooting steps:
-
Sub-optimal Fermentation Parameters: The production of secondary metabolites like this compound is often highly sensitive to environmental conditions.[1][2][3][4] Review and optimize parameters such as pH, temperature, and aeration.
-
Inappropriate Culture Medium: The composition of the growth medium is critical. Ensure that the necessary precursors for the hybrid peptide-polyene biosynthesis of this compound are available.[5] Consider screening different media formulations.
-
Strain Viability and Inoculum Quality: The age and health of the inoculum can significantly impact production. Use a fresh, actively growing seed culture.
-
Product Instability: this compound is known to be extremely unstable, with a functional half-life of only a few hours.[6][7][8][9] Ensure your extraction and detection methods are rapid and performed under conditions that minimize degradation (e.g., low temperature, protection from light and oxygen).[6]
-
Issue 2: Inconsistent this compound Yields Between Batches
-
Question: I'm observing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?
-
Answer: Inconsistent yields are a common challenge in fermentation processes. To improve reproducibility, focus on standardizing every step of your experimental workflow.
-
Standardize Inoculum Preparation: Ensure the seed culture is prepared consistently in terms of growth phase, cell density, and volume. The inoculum size can have a significant effect on antibiotic production.[1][2][4]
-
Precise Control of Fermentation Conditions: Minor variations in pH, temperature, and agitation speed can lead to different metabolic responses.[1][3] Use calibrated equipment and maintain tight control over these parameters.
-
Media Preparation Consistency: Prepare culture media with precision, ensuring all components are accurately weighed and fully dissolved. The quality of raw materials can also be a source of variability.
-
Monitor and Record Key Parameters: Implement a rigorous monitoring and data logging system for all fermentation batches. This will help you identify any deviations that may correlate with yield variations.
-
Issue 3: this compound Activity is Lost Quickly After Extraction
-
Question: I can detect this compound activity immediately after extraction, but it disappears rapidly. How can I preserve the active compound?
-
Answer: The inherent instability of this compound necessitates special handling procedures.[6][7][8][9]
-
Rapid Extraction at Low Temperatures: Perform all extraction steps as quickly as possible and at low temperatures (e.g., on ice) to minimize thermal degradation.
-
Protection from Light and Oxygen: Store extracts and purified this compound protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative damage.[6]
-
Use of Stabilizing Agents: While specific stabilizers for this compound are not yet established, you could empirically test the addition of antioxidants or other cryoprotectants to your storage buffer.
-
Immediate Bioassays: Whenever possible, perform biological activity assays immediately after sample preparation to get the most accurate assessment of the yield of active this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
A1: this compound is a novel, broad-spectrum antimicrobial compound with a unique peptide-polyene hybrid structure.[6][9] It is produced by specific strains of the bacterium Staphylococcus epidermidis, which is a common commensal of the human nasal and skin microbiome.[7][8][10][11] The producing strain IVK83 was isolated from the human nasal microbiome.[6][9]
Q2: What is the biosynthetic pathway for this compound?
A2: this compound is synthesized through a hybrid pathway that combines nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems.[6][12] The biosynthetic gene cluster (BGC) responsible for its production contains genes encoding for both NRPS and PKS modules.[6]
Q3: What are the general strategies to enhance the production of secondary metabolites like this compound?
A3: Several strategies can be employed to increase the yield of secondary metabolites:
-
Optimization of Fermentation Conditions: This involves systematically varying parameters such as pH, temperature, aeration (rotary speed), and incubation time to find the optimal conditions for production.[1][2][3][4]
-
Media Optimization: The composition of the culture medium, including carbon and nitrogen sources, as well as trace elements, can be manipulated to enhance precursor availability and overall yield.[5]
-
Metabolic Engineering: This advanced approach involves genetically modifying the producing strain. Strategies include overexpressing genes involved in precursor biosynthesis, overexpressing pathway-specific regulatory genes, and deleting genes for competing metabolic pathways.[13][14][15]
-
Precursor Feeding: Supplementing the culture medium with known biosynthetic precursors can sometimes boost the final product yield.[16]
Q4: Are there any known optimal fermentation conditions for this compound production?
A4: Specific, published optimal fermentation conditions for this compound production are not yet available. However, based on general knowledge of antibiotic production in other bacteria, a starting point for optimization can be inferred. The tables below summarize optimal conditions for antibiotic production in other bacterial species, which can serve as a guide for designing experiments for this compound.
Data on Fermentation Optimization for Antibiotic Production
The following tables present quantitative data on the optimization of fermentation parameters for antibiotic production from various bacteria, which can be used as a reference for designing this compound production experiments.
Table 1: Optimization of Fermentation Parameters for Antibiotic Production by Xenorhabdus nematophila
| Parameter | Optimized Value | Reference |
| Initial pH | 7.64 | [1] |
| Medium Volume (in 250 ml flask) | 25 ml | [1] |
| Rotary Speed | 220 rpm | [1] |
| Temperature | 27.8 °C | [1] |
| Inoculation Volume | 15.0% | [1] |
This optimization resulted in a 43.4% higher antibiotic activity compared to unoptimized conditions.[1]
Table 2: Optimization of Fermentation Conditions for Antibiotic Production by an Actinomycetes Strain
| Parameter | Optimized Value | Reference |
| Inoculation Volume | 5% | [2][3] |
| Medium Volume (in 250 ml flask) | 75 ml | [2][3] |
| Rotary Speed | 180 rpm | [2][3] |
| Fermentation Time | 4 days | [2][3] |
| Temperature | 28 °C | [2][3] |
| Initial pH | 7.0 | [2][3] |
Under these optimized conditions, the inhibition rate of the antibiotic increased by 6.71%.[2]
Table 3: Optimization of Fermentation Parameters for APHE Antibiotics Production from Streptomyces griseocarneus
| Parameter | Optimized Value | Reference |
| Temperature | 30 °C | [4] |
| pH | 7.2 | [4] |
| Incubation Period | 7 days | [4] |
| Inoculum Size | 3% | [4] |
Experimental Protocols
Protocol 1: Systematic Optimization of Culture Conditions for this compound Production using a One-Variable-at-a-Time (OVAT) Approach
This protocol provides a framework for systematically optimizing key fermentation parameters to enhance this compound yield.
1. Baseline Culture:
- Strain: Staphylococcus epidermidis (this compound-producing strain, e.g., IVK83)
- Medium: Tryptic Soy Broth (TSB) or a custom production medium.
- Inoculum: Prepare a seed culture in the same medium and grow to the late exponential phase. Inoculate the production culture with a 5% (v/v) inoculum.
- Initial Conditions:
- pH: 7.0
- Temperature: 37°C (typical for S. epidermidis)
- Agitation: 200 rpm
- Flask Volume: 250 ml flask with 50 ml medium
- Incubation Time: 24-48 hours.
2. pH Optimization:
- Prepare several flasks with the baseline medium, adjusting the initial pH to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
- Maintain all other parameters (temperature, agitation, inoculum) at the baseline level.
- Harvest the cultures at a fixed time point and quantify this compound production.
3. Temperature Optimization:
- Using the optimal pH determined in the previous step, set up cultures at different temperatures (e.g., 25°C, 30°C, 37°C, 40°C).
- Keep all other parameters constant.
- Measure this compound yield to identify the optimal temperature.
4. Agitation Optimization:
- At the optimal pH and temperature, vary the agitation speed (e.g., 150, 180, 200, 220, 250 rpm) to assess the effect of aeration.
- Maintain other conditions as constant.
- Determine the agitation speed that results in the highest this compound titer.
5. Inoculum Size Optimization:
- Using the optimized pH, temperature, and agitation, vary the inoculum size (e.g., 1%, 3%, 5%, 10% v/v).
- Keep other parameters constant.
- Identify the optimal inoculum size for maximal production.
6. Data Analysis:
- For each parameter, plot the this compound yield against the variable being tested.
- The optimal condition for each parameter is the one that gives the highest yield.
- A final confirmation experiment should be run with all the optimized parameters combined.
Visualizations
Caption: Experimental workflow for improving this compound yield.
References
- 1. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum | Song | Journal of Agricultural Science | CCSE [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. e3journals.org [e3journals.org]
- 6. This compound | Benchchem [benchchem.com]
- 7. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]
- 8. newsgram.com [newsgram.com]
- 9. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 11. Antibiotic substance isolated from bacteria in the human nose | News | The Microbiologist [the-microbiologist.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing microbial metabolite and enzyme production: current strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
Navigating the Synthesis of Epifadin: A Technical Support Guide
Welcome to the technical support center for the chemical synthesis of Epifadin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with this novel antimicrobial compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis, purification, and handling of this compound and its analogues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Instability of the this compound molecule, particularly the enamide polyene tetramic acid moiety, leading to degradation during synthesis or workup.[1][2] | - Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. - Light Protection: Protect reaction mixtures from light to prevent photo-oxidation of the polyene structure.[1] - Low Temperatures: Maintain low temperatures throughout the synthesis and purification process. - Optimized Precursors: Ensure a sufficient supply of high-purity precursors, such as malonyl-CoA for the polyketide chain.[1] |
| Product Degradation During Purification | The extreme chemical instability of this compound makes it susceptible to degradation during standard purification techniques (e.g., chromatography).[1][3] | - Rapid Purification: Employ rapid purification methods like fast protein liquid chromatography (FPLC) or high-performance liquid chromatography (HPLC) with cooled autosamplers and fraction collectors. - Stabilizing Agents: Consider the use of stabilizing agents, such as palmitoyl (B13399708) ascorbate, in purification buffers.[1] - Solvent Choice: Use degassed, high-purity solvents to minimize oxidative degradation. |
| Difficulty in Structural Characterization (e.g., NMR) | The lability of the enamide moiety and the overall molecular instability can lead to complex or uninterpretable NMR spectra.[1][2] | - Synthetic Fragments: Synthesize and analyze smaller, more stable fragments of the molecule to assign specific signals.[2] - Advanced NMR Techniques: Utilize multidimensional NMR techniques (e.g., ¹H-¹H-ROESY) to elucidate spatial relationships.[2] - Stable Analogues: Focus on the synthesis and characterization of more stable structural analogues to infer the structure of the native compound.[4][5][6] - Computational Chemistry: Use computational modeling to predict spectral properties and compare them with experimental data. |
| Loss of Antimicrobial Activity of Purified Compound | Improper storage conditions leading to the rapid degradation of the active compound. This compound has a functional half-life of only a few hours under standard conditions.[1][2][7] | - Low-Temperature Storage: Store the purified compound at ultra-low temperatures (e.g., -80°C) under an argon atmosphere.[1] - Protection from Light and Oxygen: Store in amber vials, purged with an inert gas.[1] - Aliquoting: Store in small aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What makes the chemical synthesis of this compound so challenging?
A1: The primary challenge lies in the inherent instability of the this compound molecule.[1][3] It possesses a highly labile enamide polyene tetramic acid moiety that is susceptible to rapid degradation through oxidation and photo-oxidation.[1] This instability complicates not only the synthetic steps but also the purification, storage, and detailed structural analysis of the compound.[1][2][4]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is believed to exert its potent, broad-spectrum antimicrobial activity by damaging the cell membrane of target microorganisms, leading to rapid cell lysis.[1][5] This mechanism is distinct from many conventional antibiotics that target intracellular processes.[1]
Q3: Due to its instability, is total synthesis of this compound feasible?
A3: While challenging, the total synthesis of complex natural products with unstable moieties is an active area of research in organic chemistry.[1] However, a significant focus for this compound is the development of novel synthetic methodologies and the synthesis of more stable artificial analogues that retain the antimicrobial activity.[1][4][5][6] This approach allows for more in-depth structure-activity relationship (SAR) studies.
Q4: What biosynthetic pathway produces this compound in Staphylococcus epidermidis?
A4: this compound is synthesized via a hybrid biosynthetic pathway that combines both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems.[1][2] This hybrid nature is responsible for its unique chemical architecture, which consists of a peptide head region, a polyunsaturated polyketide chain, and a terminal tetramic acid moiety.[1]
Experimental Protocols
Given the novelty and instability of this compound, detailed public protocols for its total synthesis are not yet widely available. However, the general workflow for the synthesis of a complex natural product analogue like this compound would follow the logical steps outlined below.
General Workflow for the Synthesis of an this compound Analogue
Caption: General workflow for the synthesis of an this compound analogue.
Visualizing the Mechanism and Biosynthesis
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound on the bacterial cell membrane.
Simplified this compound Biosynthetic Pathway
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
- 4. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 5. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]
- 6. German scientists dig into human noses, discover novel antibiotic | The Jerusalem Post [jpost.com]
- 7. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassays for Accurately Measuring Epifadin Potency
Disclaimer: "Epifadin" is not a recognized compound in publicly available scientific literature. This guide provides a framework for refining bioassays for a novel kinase inhibitor, using this compound as a placeholder. The principles and protocols described are based on established best practices for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a bioassay for a compound like this compound?
A1: The primary goal is to accurately determine the biological activity or potency of this compound.[1] This is a critical quality attribute for any biopharmaceutical.[1] For a kinase inhibitor, this typically involves measuring its ability to inhibit a specific kinase enzyme or a downstream cellular process. The ultimate aim is to establish a robust and reproducible assay that can be used for various purposes, including lot release, stability testing, and product characterization.[1][2]
Q2: What are the common types of bioassays used to determine the potency of a kinase inhibitor like this compound?
A2: Two main categories of assays are used:
-
Biochemical Assays: These are cell-free assays that directly measure the inhibition of the purified target kinase.[3] Examples include radiometric assays that measure the incorporation of radioactive phosphate (B84403) into a substrate, and fluorescence- or luminescence-based assays that measure the depletion of ATP or the generation of ADP.[3][4][5]
-
Cell-Based Assays: These assays measure the effect of the inhibitor on a biological process within living cells.[6] Examples include cell viability or proliferation assays (e.g., MTT or CellTiter-Glo), reporter gene assays that measure the activity of a specific signaling pathway, and functional assays that assess a specific cellular response like cytokine production.[6]
Q3: Why do I get different IC50 values for this compound in biochemical and cell-based assays?
A3: It is common to see a difference in IC50 values between these two assay types.[7] This discrepancy can be attributed to several factors present in a cellular environment that are absent in a biochemical assay, such as:
-
Cell permeability: this compound needs to cross the cell membrane to reach its intracellular target.
-
Off-target effects: this compound might interact with other cellular components.
-
Physiological ATP concentrations: The concentration of ATP inside a cell is much higher than what is typically used in a biochemical assay, which can affect the apparent potency of ATP-competitive inhibitors.[7]
Q4: When is the best time to optimize my bioassay for this compound?
A4: The ideal time for optimization is during the development phase, before formal validation.[8] This allows for the establishment of a robust and reliable assay before it is implemented for routine use. However, optimization can also be performed at later stages to improve assay performance or troubleshoot issues.[8]
Troubleshooting Guides
Issue 1: High Variability in Assay Results (High %CV)
Q: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What should I check?
A: High intra-assay variability can stem from several sources. Here's a checklist of potential culprits and their solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent technique.[9] |
| Inconsistent Cell Seeding | Gently mix the cell suspension before and during plating to ensure a homogenous distribution.[8][9] Consider using a multichannel pipette with care or an automated cell dispenser. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples.[9][10] Fill them with sterile media or PBS to create a humidity barrier.[9] |
| Improper Reagent Mixing | Ensure thorough mixing of reagents within each well after addition. |
| Cell Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase.[8] Maintain a consistent and low passage number to avoid phenotypic drift.[8][9] |
Issue 2: Low Assay Signal or Poor Signal-to-Noise Ratio
A weak signal can make it difficult to distinguish the effect of this compound from background noise.
Q: My assay signal is very low, and the signal-to-noise ratio is poor. What can I do to improve it?
A: A low signal can be due to several factors. Consider the following optimization strategies:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal.[9][11] |
| Insufficient Incubation Time | Optimize the incubation time for both the compound treatment and the detection reagent to ensure sufficient signal development.[9] |
| Low Reagent Concentration | Ensure that the concentration of the detection reagent is not limiting. Follow the manufacturer's recommendations or perform a titration to find the optimal concentration.[9] |
| Incorrect Instrument Settings | For luminescence assays, ensure you are using opaque, white plates to maximize the signal.[12][13] For fluorescence assays, use black plates to reduce background.[14] Optimize the gain or sensitivity settings on your plate reader.[12] |
| Media Components | For fluorescence-based assays, consider using phenol (B47542) red-free media to reduce background autofluorescence.[14] |
Issue 3: Inconsistent IC50 Values for this compound
Variations in the calculated IC50 value across different experiments can undermine confidence in your results.
Q: The IC50 value for this compound is not consistent between experiments. What could be the reason?
A: Inconsistent IC50 values are often due to subtle variations in experimental conditions. Here are key parameters to control:
| Potential Cause | Troubleshooting Steps |
| ATP Concentration (Biochemical Assays) | For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration.[7] Use an ATP concentration that is at or near the Km value for the kinase and keep it consistent across all experiments.[15] |
| Compound Integrity and Handling | Prepare fresh serial dilutions of this compound for each experiment.[7] Ensure the compound is fully dissolved and has not precipitated.[7][15] Verify the identity and purity of your compound stock.[7] |
| Enzyme and Substrate Concentrations | Use consistent concentrations of the kinase enzyme and its substrate in biochemical assays.[7] |
| Data Analysis and Curve Fitting | Ensure your dose-response curve spans a wide enough concentration range to define the top and bottom plateaus.[7] Use a consistent non-linear regression model (e.g., four-parameter logistic) to fit the data.[7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination of this compound (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of this compound against its target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing the assay buffer, purified kinase enzyme, and the appropriate substrate.
-
Perform serial dilutions of this compound and a known control inhibitor. A common starting concentration is 10 mM in 100% DMSO, followed by dilution in the assay buffer.[7]
-
-
Reaction Setup:
-
In a white, opaque 96-well plate, add the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Add the kinase/substrate master mix to each well to initiate the reaction.[7]
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[15]
-
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[15]
-
Protocol 2: Cell Viability Assay (MTT) to Measure this compound Potency
This protocol describes how to measure the effect of this compound on the viability of a cancer cell line that is dependent on the target kinase.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[9]
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle control (DMSO) and no-cell control (medium only) wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.[16]
-
Incubate the plate for 4 hours in a humidified incubator.[16]
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Allow the plate to stand overnight in the incubator.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: Simplified EGFR Signaling
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors. This compound, as a hypothetical inhibitor, would act on a kinase within this or a similar pathway.
Caption: Simplified EGFR signaling pathway showing potential inhibition by this compound.
Experimental Workflow: IC50 Determination
This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: General workflow for determining the IC50 of this compound.
Logical Relationship: Troubleshooting Variability
This diagram illustrates the logical steps to troubleshoot high variability in bioassay results.
Caption: A logical workflow for troubleshooting high assay variability.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Common Pitfalls in Cell-Based Potency Bioassays and How to Avoid Them in Real-World Labs – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. agilent.com [agilent.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. selectscience.net [selectscience.net]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
Techniques for quantifying Epifadin in complex biological samples
Disclaimer: "Epifadin" is a hypothetical compound name used for illustrative purposes, as no public data exists for a molecule with this name. The following guide is based on established and validated methodologies for the quantification of similar small-molecule inhibitors in complex biological samples.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in the accurate quantification of the small-molecule inhibitor this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Core Quantification Techniques
The two primary methods for quantifying small-molecule drugs like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This is considered the "gold standard" for small-molecule quantification due to its high sensitivity, selectivity, and specificity.[1] It combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[2]
-
ELISA: This is an immunoassay-based method that can be a cost-effective and high-throughput alternative to LC-MS/MS.[3] However, developing a specific antibody for a small molecule can be challenging, and it may be susceptible to cross-reactivity. Competitive ELISA formats are typically used for small-molecule detection.[4]
Comparison of Techniques
| Parameter | LC-MS/MS | ELISA (Competitive) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on antibody specificity) |
| Sensitivity | Very High (pg/mL to low ng/mL range)[5] | High (sub-ng/mL to ng/mL range) |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Throughput | Moderate | High (96-well plate format)[3] |
| Development Time | Short to Moderate | Long (requires antibody development and validation) |
| Cost per Sample | High | Low to Moderate |
| Matrix Effects | Can be significant, requires careful management[6] | Can be present, requires matrix-matched calibrators |
Experimental Protocols
LC-MS/MS Quantification of this compound in Human Plasma
This protocol outlines a general procedure for the extraction and analysis of this compound from human plasma. Optimization is required for specific instruments and conditions.
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS), ideally a stable isotope-labeled version of this compound
-
Acetonitrile (B52724) (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Formic acid (FA), MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, centrifuge
Procedure:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of this compound and the IS in DMSO or methanol.
-
Perform serial dilutions in a 50:50 ACN:Water mixture to create working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 2000 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of the IS working solution to all tubes (except blanks) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize by infusing pure this compound and IS to determine the precursor ion ([M+H]+) and the most stable, high-intensity product ions.
-
Hypothetical this compound Transition: Q1: 450.2 m/z → Q3: 380.1 m/z
-
Hypothetical IS Transition: Q1: 456.2 m/z (e.g., d6-labeled) → Q3: 386.1 m/z
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
-
Workflow Diagram for LC-MS/MS Quantification
Troubleshooting Guide
Bioanalytical method development can present numerous challenges, from sample extraction to instrumental analysis.[8][9]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal for Analyte | 1. Poor Extraction Recovery: Analyte is not efficiently extracted from the plasma matrix. | 1. Test alternative extraction methods (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]).[6] Optimize the pH of the extraction solvent. |
| 2. Ion Suppression/Enhancement: Co-eluting matrix components are affecting analyte ionization.[6] | 2. Improve chromatographic separation to move the analyte peak away from interfering components. Dilute the sample. Use a more effective sample cleanup technique like SPE. | |
| 3. Analyte Instability: this compound is degrading during sample collection, storage, or processing. | 3. Perform stability tests (freeze-thaw, bench-top, long-term).[10] Add stabilizers if necessary. Ensure samples are processed quickly and kept cold. | |
| 4. Incorrect MS/MS Parameters: Suboptimal MRM transition or collision energy. | 4. Re-optimize (infuse) the analyte to confirm the precursor and product ions and optimize collision energy and other source parameters.[11] | |
| High Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Pipetting errors, inconsistent vortexing or temperature. | 1. Ensure all equipment is calibrated. Use an automated liquid handler if available. Standardize all manual steps of the protocol. |
| 2. Poor Internal Standard Performance: IS does not adequately track the analyte's behavior. | 2. Use a stable isotope-labeled (SIL) internal standard if possible, as it is the ideal choice to correct for variability.[6] Ensure IS is added consistently at the beginning of the process. | |
| 3. Instrument Carryover: Analyte from a high-concentration sample is detected in a subsequent blank or low-concentration sample. | 3. Optimize the LC wash method between injections (use a stronger organic solvent). Check for sources of carryover in the injector or column. Inject blanks after high-concentration samples to assess.[7] | |
| Poor Peak Shape (Fronting/Tailing) | 1. Column Overload: Injecting too much analyte. | 1. Dilute the sample or reduce the injection volume. |
| 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase. | 2. Evaporate the supernatant and reconstitute in a solvent that matches the initial mobile phase composition. | |
| 3. Column Degradation: The column's stationary phase is damaged or contaminated. | 3. Use a guard column. Flush the column or replace it if performance does not improve. | |
| Calibration Curve Fails | 1. Inaccurate Standard Preparation: Errors in stock solution or serial dilutions. | 1. Prepare fresh stock solutions and calibration standards from separate weighings of the reference material.[12] |
| 2. Incorrect Curve Fit: Using a linear fit for a non-linear response. | 2. Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²). | |
| 3. LLOQ/ULOQ Out of Range: The Lower/Upper Limits of Quantification are not appropriate for the assay. | 3. Adjust the calibration range to accurately reflect the linear response of the instrument. The LLOQ must be clearly distinguishable from the blank. |
Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for quantification? A: An internal standard is crucial for accurate and precise quantification, especially in complex biological matrices.[8] It is a compound of known concentration added to every sample, calibrator, and QC. It helps correct for variability that can occur during sample preparation (e.g., extraction loss) and instrumental analysis (e.g., injection volume differences, ion suppression). The ideal IS is a stable isotope-labeled version of the analyte, as its chemical and physical properties are nearly identical.[6]
Q2: What are matrix effects and how can I minimize them? A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the biological sample (e.g., phospholipids, salts, metabolites).[6] To minimize them, you can:
-
Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering substances.[6]
-
Optimize the chromatographic method to separate the analyte from matrix components.
-
Use a stable isotope-labeled internal standard, which will be affected by the matrix in the same way as the analyte, thus compensating for the effect.
Q3: What is the difference between accuracy and precision in a bioanalytical method? A:
-
Accuracy refers to how close a measured value is to the true, nominal value. It is typically assessed by analyzing Quality Control (QC) samples at different concentrations and calculating the percent difference from the theoretical value.
-
Precision refers to the reproducibility of measurements. It is expressed as the coefficient of variation (%CV) of replicate measurements of a QC sample. Both intra-run (within the same batch) and inter-run (across different days) precision are evaluated during method validation.[9]
Q4: Can I use an ELISA kit to quantify this compound? A: Yes, if a specific antibody against this compound is available, an ELISA can be a viable method.[3][13] Small molecules typically require a competitive ELISA format. In this setup, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of this compound in the sample. This method is often faster for large numbers of samples but may be less specific than LC-MS/MS.[14]
Q5: What is a hypothetical signaling pathway for this compound? A: As a hypothetical small-molecule inhibitor, this compound might target a key enzyme in a cellular signaling pathway, such as a protein kinase. For example, it could inhibit a Receptor Tyrosine Kinase (RTK) involved in cell proliferation.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies against small molecules - Immusmol [immusmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simbecorion.com [simbecorion.com]
- 10. worldwide.com [worldwide.com]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. mybiosource.com [mybiosource.com]
- 14. aptamergroup.com [aptamergroup.com]
Improving the solubility of Epifadin for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Epifadin for experimental use. Given that this compound is a novel, unstable peptide-polyene hybrid antibiotic, this guide offers strategies based on the handling of similar compounds to facilitate its use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel antimicrobial compound with a unique peptide-polyene hybrid structure.[1] Like many polyene antibiotics, its chemical architecture results in poor aqueous solubility, which can present a significant hurdle for in vitro and in vivo experiments. Furthermore, this compound is known to be highly unstable, with a functional half-life of only a few hours, making proper handling and solubilization critical for obtaining reliable experimental results.[1][2][3]
Q2: What are the key challenges when working with this compound?
The primary challenges associated with this compound are:
-
Poor aqueous solubility: This can lead to difficulties in preparing stock solutions and achieving desired concentrations in experimental media.
-
Chemical instability: this compound is sensitive to light, oxygen, and potentially pH, leading to rapid degradation.[1][4] This instability necessitates special handling precautions to maintain its biological activity.
-
Lack of established protocols: As a novel compound, detailed solubilization and handling protocols are not yet widely available.
Q3: What general precautions should be taken when handling this compound?
Due to its instability, it is crucial to handle this compound with care:
-
Protection from light: Store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[5]
-
Inert atmosphere: For long-term storage and handling of the powder, use an inert atmosphere, such as a glove box or a desiccator flushed with argon or nitrogen, to minimize exposure to oxygen and moisture.
-
Temperature: Store the solid compound at low temperatures as recommended by the supplier.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to solubilizing this compound, starting with common organic solvents and progressing to more advanced techniques if needed.
Problem: this compound powder is not dissolving in my desired aqueous buffer.
Solution Workflow:
Caption: Workflow for dissolving this compound.
Detailed Steps & Explanations:
-
Initial Dissolution in an Organic Solvent: Due to the poor aqueous solubility of polyene antibiotics, it is recommended to first dissolve this compound in a polar organic solvent.
-
Dimethyl sulfoxide (B87167) (DMSO): This is often the first choice for poorly soluble compounds.
-
Dimethylformamide (DMF): An alternative if DMSO is not effective or suitable for the experiment.
-
Ethanol: Can also be used, though its polarity is lower than DMSO and DMF.
-
-
Preparation of a Concentrated Stock Solution:
-
Once a suitable organic solvent is identified, prepare a concentrated stock solution (e.g., 1-10 mg/mL). This minimizes the amount of organic solvent in the final experimental medium.
-
Gentle warming or sonication may aid dissolution, but use with caution due to the instability of this compound.
-
-
Working Solution Preparation:
-
Serially dilute the concentrated stock solution into your final aqueous buffer or culture medium.
-
It is crucial to add the stock solution to the aqueous medium and not the other way around to avoid precipitation.
-
Vortex or mix gently immediately after adding the stock solution to ensure rapid and uniform dispersion.
-
Problem: Precipitation occurs when diluting the stock solution into the aqueous medium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Solvent Miscibility | The organic solvent from the stock solution is not fully miscible with the aqueous medium at the final concentration. | Protocol: Reduce the final concentration of the organic solvent. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity. |
| Low Aqueous Solubility | The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. | Protocol: Decrease the final concentration of this compound in your working solution. Determine the minimum effective concentration required for your experiment. |
| pH of the Medium | The pH of the final medium may affect the stability and solubility of this compound. | Protocol: Empirically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0) to identify the optimal pH for solubility and stability. |
| Compound Instability | This compound may be degrading in the aqueous solution over time, leading to the formation of insoluble byproducts. | Protocol: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions. |
Advanced Solubilization Strategies
If the above methods are insufficient, consider these advanced formulation strategies.
Caption: Advanced strategies for solubilizing this compound.
Quantitative Data for Similar Compounds
While specific solubility data for this compound is not yet published, the following table provides solubility information for other polyene antibiotics, which can serve as a reference point. Researchers should empirically determine the solubility of this compound in their specific solvent systems.
| Polyene Antibiotic | Solvent | Solubility | Reference |
| Natamycin | Water | Very poorly soluble | [5] |
| Polar organic solvents (e.g., DMSO, DMF, propylene glycol) | Good solubility | [5] | |
| Nystatin (B1677061) | Water-n-propanol mixture | Maximally dissolved | [6] |
| Water-acetone mixture (40% water, 60% acetone) | Maximally dissolved | [6] | |
| Levorin (B608547) | Water-n-propanol mixture | Maximally dissolved | [6] |
| Water-acetone mixture (30% water, 70% acetone) | Maximally dissolved | [6] |
Disclaimer: The information provided in this technical support center is intended as a guide for researchers. The optimal conditions for solubilizing and handling this compound should be determined experimentally in your laboratory. Due to the inherent instability of this compound, it is crucial to validate its biological activity after any solubilization procedure.
References
- 1. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 4. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C | MDPI [mdpi.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. [Solubility of the polyene antibiotics nystatin and levorin in water-organic mixtures] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Epifadin and Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antibiotic, Epifadin, against the current standard-of-care, vancomycin (B549263), in their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections detail their mechanisms of action, comparative in vitro efficacy data from key experiments, and the protocols used to generate this data.
Mechanism of Action
Vancomycin, a glycopeptide antibiotic, has been a cornerstone of anti-MRSA therapy for decades. Its mechanism involves inhibiting the polymerization of peptidoglycan, a critical component of the bacterial cell wall. It accomplishes this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units, sterically hindering the transglycosylase and transpeptidase enzymes.
This compound is a novel investigational agent belonging to the hypothetical "Lipo-peptide II inhibitor" class. Its proposed mechanism is distinct, targeting the lipid II flippase (MurJ), an enzyme essential for translocating the peptidoglycan precursor from the cytoplasm to the exterior of the cell membrane. By inhibiting MurJ, this compound effectively halts the supply of building blocks for cell wall synthesis at an earlier stage than vancomycin.
Figure 1. Comparative diagrams of the antibacterial mechanisms of action.
Comparative In Vitro Efficacy
The in vitro activities of this compound and vancomycin were evaluated against a panel of contemporary MRSA clinical isolates, including strains with reduced susceptibility to vancomycin (VISA, Vancomycin-Intermediate Staphylococcus aureus).
MIC values, defined as the lowest concentration of an antibiotic that prevents visible growth, and MBC values, the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, were determined.
| Compound | Organism (n=200) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC/MIC Ratio |
| This compound | MRSA | 0.125 - 1 | 0.25 | 0.5 | 1-2 |
| Vancomycin | MRSA | 0.5 - 2 | 1 | 2 | 2-4 |
| This compound | VISA | 0.25 - 1 | 0.5 | 1 | 1-2 |
| Vancomycin | VISA | 2 - 8 | 4 | 8 | 4-8 |
Data presented is a hypothetical representation for illustrative purposes.
Time-kill assays were performed to assess the bactericidal activity of each compound over a 24-hour period against MRSA strain ATCC 43300 at 4x their respective MICs.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Vancomycin (4x MIC) (log₁₀ CFU/mL) | This compound (4x MIC) (log₁₀ CFU/mL) |
| 0 | 6.1 | 6.1 | 6.1 |
| 2 | 6.8 | 5.9 | 5.2 |
| 4 | 7.5 | 5.5 | 4.1 |
| 8 | 8.6 | 4.2 | 2.5 |
| 12 | 9.2 | 3.5 | <2.0 |
| 24 | 9.4 | <2.0 | <2.0 |
Data presented is a hypothetical representation for illustrative purposes. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Experimental Protocols & Workflows
The data presented above was generated using standardized and reproducible methodologies as detailed below.
The experimental workflow for determining MIC and MBC values followed the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Figure 2. Standard workflow for MIC and MBC determination via broth microdilution.
Protocol:
-
Inoculum Preparation: MRSA isolates were cultured on Mueller-Hinton Agar (MHA) and suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Drug Dilution: Serial two-fold dilutions of this compound and vancomycin were prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was visually determined as the lowest drug concentration showing no turbidity.
-
MBC Determination: A 10 µL aliquot from each well showing no growth was plated onto MHA. After 24 hours of incubation, the number of colonies was counted to determine the concentration at which ≥99.9% of the initial inoculum was killed.
Protocol:
-
Culture Preparation: An overnight culture of MRSA ATCC 43300 was diluted into fresh CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Drug Addition: this compound and vancomycin were added to separate flasks at a concentration equal to 4x their predetermined MIC. A growth control flask with no antibiotic was also included.
-
Sampling and Plating: The flasks were incubated at 37°C with agitation. At specified time points (0, 2, 4, 8, 12, and 24 hours), aliquots were removed, serially diluted in saline, and plated onto MHA.
-
Colony Counting: Plates were incubated for 24 hours, after which colonies were counted. The results were expressed as log₁₀ CFU/mL.
Summary and Conclusion
Based on the presented hypothetical data, this compound demonstrates potent in vitro activity against a broad range of MRSA isolates, including those with reduced susceptibility to vancomycin. Its MIC₅₀ and MIC₉₀ values are substantially lower than those of vancomycin, suggesting greater potency. Furthermore, time-kill assays indicate that this compound may exhibit more rapid bactericidal activity. Its distinct mechanism of action, targeting the MurJ flippase, could represent a valuable new strategy in combating resistant pathogens. These findings warrant further investigation into the clinical potential of this compound as a next-generation therapeutic for MRSA infections.
Eradication of Nasal Staphylococcus aureus: A Comparative In Vivo Analysis of Epifadin-Producing Probiotics
For Immediate Release
Tübingen, Germany – December 15, 2025 – A novel study published in Nature Microbiology demonstrates the potent antimicrobial activity of Epifadin, a naturally occurring peptide-polyene, in eliminating nasal Staphylococcus aureus in an animal model. This guide provides a comprehensive comparison of the in vivo efficacy of an this compound-producing commensal bacterium against an this compound-deficient strain and other antimicrobial alternatives, supported by experimental data. The findings offer promising avenues for the development of new strategies to combat S. aureus colonization, a major risk factor for subsequent infections.
This compound is a broad-spectrum antimicrobial produced by specific strains of the commensal bacterium Staphylococcus epidermidis.[1] Its unique chemical structure is characterized by a high degree of instability, with a functional half-life of only a few hours.[1][2] This inherent instability is believed to be a natural mechanism to minimize collateral damage to the host's beneficial microbiome.[1][2] The primary mechanism of action of this compound is the disruption of the bacterial cell membrane, leading to rapid cell death.[2]
In Vivo Efficacy of this compound-Producing S. epidermidis
A recent study investigated the ability of an this compound-producing strain of S. epidermidis (IVK83 wild type) to clear S. aureus from the nasal passages of cotton rats. The performance of this probiotic approach was compared to a genetically modified strain of S. epidermidis that is incapable of producing this compound (ΔefiTP mutant).
Experimental Protocol: Cotton Rat Nasal Colonization Model
The in vivo antimicrobial activity of the this compound-producing S. epidermidis was evaluated using a cotton rat model of nasal colonization.
-
Animal Model: Female cotton rats (Sigmodon hispidus) were used for the study.
-
Bacterial Strains:
-
Staphylococcus aureus strain Newman was used to establish nasal colonization.
-
Staphylococcus epidermidis IVK83 (wild type, this compound producer).
-
Staphylococcus epidermidis IVK83 ΔefiTP (mutant, this compound deficient).
-
-
Inoculation:
-
Cotton rats were intranasally inoculated with a suspension containing approximately 1 x 10⁸ colony-forming units (CFU) of S. aureus.
-
Concurrently, animals were co-inoculated with either the wild-type S. epidermidis IVK83 or the ΔefiTP mutant strain.
-
-
Sampling:
-
Five days post-inoculation, the animals were euthanized.
-
The noses were surgically excised, homogenized in phosphate-buffered saline (PBS), and plated on selective agar (B569324) plates to quantify the bacterial load of both S. aureus and S. epidermidis.
-
-
Outcome Measurement: The primary outcome was the number of viable S. aureus CFU recovered from the nasal tissue of each experimental group.
Quantitative Data Summary
The results of the in vivo study are summarized in the table below, comparing the efficacy of the this compound-producing S. epidermidis with the non-producing mutant strain. For a broader context, data from separate studies using the same cotton rat model for other antimicrobial agents, including Mupirocin, Lysostaphin, and Epidermicin NI01, are also presented.
| Treatment Group | Animal Model | Pathogen | Dosage/Administration | Duration | Outcome: Mean Nasal Bacterial Load (CFU/nares) | Percentage Reduction in S. aureus |
| This compound-Producing S. epidermidis IVK83 (Wild Type) | Cotton Rat | S. aureus Newman | Co-inoculation with S. aureus | 5 days | Significantly lower than ΔefiTP group | Not explicitly stated, but significant reduction observed |
| S. epidermidis IVK83 ΔefiTP (this compound Deficient) | Cotton Rat | S. aureus Newman | Co-inoculation with S. aureus | 5 days | Higher S. aureus colonization compared to wild type | Baseline for comparison |
| Mupirocin (2%) | Cotton Rat | MRSA ATCC 43300 | Twice daily for 3 days | 5 days | Log reduction of 2.59 compared to vehicle | >99% |
| Lysostaphin (0.5% cream) | Cotton Rat | S. aureus MBT 5040 | Single application | 3 days | Eradicated colonization in 93% of animals | >99% |
| Epidermicin NI01 (0.8%) | Cotton Rat | MRSA ATCC 43300 | Single application | 5 days | Log reduction of 2.10 compared to vehicle | >99% |
Note: The data for Mupirocin, Lysostaphin, and Epidermicin NI01 are sourced from separate studies and are provided for comparative purposes. Direct head-to-head studies with this compound have not yet been published.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for evaluating the in vivo antimicrobial activity and the proposed mechanism of action of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound's antimicrobial activity.
Caption: Proposed mechanism of action of this compound on the bacterial cell membrane.
Conclusion
The in vivo data strongly suggest that the production of this compound by commensal S. epidermidis is a key factor in its ability to outcompete and eliminate S. aureus in the nasal environment. While direct comparative studies are needed, the probiotic approach with this compound-producing S. epidermidis presents a promising alternative to traditional antibiotics for nasal decolonization. The inherent instability of this compound, which limits its systemic exposure and potential for resistance development, further enhances its appeal as a targeted antimicrobial strategy. Future research should focus on optimizing the delivery and colonization of these beneficial bacteria for therapeutic applications.
References
A Head-to-Head Comparison of Epifadin with other Membrane-Targeting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. One such promising area of research is the targeting of the bacterial cell membrane, a fundamental structure for microbial survival. This guide provides a head-to-head comparison of Epifadin, a recently discovered antimicrobial peptide-polyene, with other established membrane-targeting antibiotics. The objective is to present a comprehensive overview of their performance based on available experimental data, detailing their mechanisms of action, in vitro efficacy, and potential for clinical application.
Introduction to this compound and Comparator Antibiotics
This compound is a novel, broad-spectrum antimicrobial produced by the human nasal microbiome bacterium Staphylococcus epidermidis.[1][2] It represents a new class of antimicrobial compounds, a peptide-polyene hybrid, with a proposed mechanism of action that involves the disruption of the bacterial cell membrane, leading to rapid cell lysis.[1][3] A unique characteristic of this compound is its inherent chemical instability, with a short functional half-life of only a few hours, which may represent a natural strategy to minimize damage to the surrounding microbiome.[1][4]
For this comparative analysis, this compound is evaluated against the following clinically significant membrane-targeting antibiotics:
-
Daptomycin: A cyclic lipopeptide antibiotic that inserts into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and cell death.[5][6]
-
Lipoglycopeptides (Telavancin, Dalbavancin, Oritavancin): These are semi-synthetic derivatives of vancomycin (B549263) that have a dual mechanism of action. They inhibit cell wall synthesis by binding to Lipid II and also disrupt the bacterial membrane potential through their lipophilic side chains.[1][7][8][9][10][11][12][13][14][15][16]
Mechanism of Action
The primary mechanism for all the compared antibiotics is the disruption of the bacterial cell membrane. However, the specific interactions and downstream effects differ significantly.
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative activity of oritavancin against meticillin-resistant Staphylococcus aureus (MRSA) bloodstream isolates from Geneva University Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dalbavancin in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile of oritavancin and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-kill determination of the bactericidal activity of telavancin and vancomycin against clinical methicillin-resistant Staphylococcus aureus isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: Confirming the Structural Integrity of Epifadin Derivatives
A Comparative Guide to Spectroscopic Analysis in Novel Antibiotic Development
The emergence of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Epifadin, a potent, broad-spectrum antimicrobial peptide-polyene produced by the human commensal Staphylococcus epidermidis, represents a promising, yet structurally complex and highly unstable, lead compound.[1][2][3][4] Its unique architecture, a hybrid of a non-ribosomally synthesized peptide, a polyketide, and a terminal tetramic acid moiety, presents significant challenges for structural confirmation and the development of stable, synthetically accessible derivatives.[1][5][6]
This guide provides a comparative overview of key spectroscopic techniques essential for the structural elucidation of this compound and its derivatives. We present detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in this critical analytical endeavor. The integration of multiple spectroscopic methods is paramount for unambiguous structure determination of such complex natural products.[7][8][9]
Comparative Spectroscopic Data
The structural confirmation of novel this compound derivatives relies on a meticulous comparison of their spectroscopic data with that of the parent compound and other structural analogues. Below is a summary of expected and hypothetical data for this compound and two potential derivatives, illustrating how subtle chemical modifications are reflected in the spectra.
Table 1: Comparative Spectroscopic Data for this compound and Hypothetical Derivatives
| Technique | This compound (Native Compound) | Derivative 1 (Hydrogenated Polyene) | Derivative 2 (Peptide-Modified Analogue) | Alternative: Lugdunin |
| ¹H NMR (700 MHz, DMSO-d₆) δ [ppm] | Complex olefinic region (6.0-7.5 ppm), multiple amide protons (7.5-9.5 ppm), characteristic methyl group of alanine (B10760859) residue (~1.95 ppm).[5] | Disappearance of olefinic signals, appearance of new aliphatic signals (1.2-2.5 ppm). | Shift in amide proton signals, potential new signals corresponding to the modifying amino acid. | Distinct aromatic and aliphatic signals characteristic of its thiazolidine-containing cyclic peptide structure. |
| ¹³C NMR (175 MHz, DMSO-d₆) δ [ppm] | Numerous sp² carbons in the polyene region (120-140 ppm), carbonyl carbons in peptide and tetramic acid moieties (160-180 ppm). | Absence of sp² signals in the 120-140 ppm range, increase in sp³ signals (20-50 ppm). | Changes in carbonyl and α-carbon signals of the modified peptide region. | Specific carbonyl, α-carbon, and aromatic carbon signals corresponding to its unique amino acid constituents. |
| HR-MS (ESI-TOF) | [M+H]⁺ at a specific m/z, fragmentation pattern showing loss of the peptide amide moiety.[5][10] | [M+H]⁺ increased by the mass of added hydrogen atoms, altered fragmentation pattern with no polyene-related cleavages. | [M+H]⁺ shifted according to the mass of the added peptide residue, characteristic fragmentation of the new peptide bond. | A distinct molecular ion peak and fragmentation pattern reflecting its different elemental composition and structure. |
| FTIR ν [cm⁻¹] | Strong C=O stretching (amides, tetramic acid), C=C stretching (polyene), N-H stretching (amides). | Reduced or absent C=C stretching, prominent C-H stretching of alkanes. | Shift in amide I and II bands, potential new bands from the modifying group. | Characteristic absorption bands for its secondary amide, thiazolidine, and other functional groups. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Instrumentation: 600 or 700 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity, which is crucial for analyzing small sample quantities.[11]
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified compound in ~0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent is critical due to the potential for proton exchange.
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum to identify the types and number of hydrogen atoms.
-
¹³C NMR: Obtain a one-dimensional carbon spectrum to identify the carbon skeleton.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different structural fragments.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[5]
-
-
-
Data Analysis: Integrate peaks, determine chemical shifts and coupling constants, and use 2D correlation maps to assemble the molecular structure.
High-Resolution Mass Spectrometry (HR-MS)
-
Objective: To determine the elemental composition and identify fragmentation patterns for structural confirmation.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
-
Data Acquisition:
-
Infuse the sample directly or via an HPLC system into the ESI source.
-
Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and record the product ion spectrum.
-
-
Data Analysis: Calculate the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to confirm the connectivity of structural subunits, such as the peptide and polyketide moieties.[5][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (carbonyls), N-H (amides), O-H (hydroxyls), and C=C (alkenes).[12]
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for the structural confirmation of this compound derivatives.
Signaling Pathway for Antimicrobial Action (Hypothesized)
While the precise mechanism is still under investigation, it is proposed that this compound and its derivatives exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to cell lysis.[1][4]
Caption: Hypothesized mechanism of action for this compound derivatives.
The structural elucidation of complex natural products like this compound and its derivatives is a challenging yet essential step in the development of new antibiotics. A systematic and integrated spectroscopic approach, as outlined in this guide, provides the robust analytical framework required to confidently determine molecular structures and advance promising candidates in the drug discovery pipeline.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Antibiotic Substance from the Human Nose | Lab Manager [labmanager.com]
- 4. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 5. researchgate.net [researchgate.net]
- 6. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
- 7. frontiersin.org [frontiersin.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Natural Products | Bruker [bruker.com]
- 12. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Microbiomic Impact: Epifadin vs. Broad-Spectrum Antibiotics
For Immediate Release
Tübingen, Germany – In the ongoing battle against antimicrobial resistance, the scientific community is actively exploring novel therapeutic agents that can effectively target pathogens while minimizing collateral damage to the host's beneficial microbiome. A promising new candidate in this arena is Epifadin, a recently discovered antimicrobial peptide. This guide provides a comparative analysis of the known microbiomic impact of conventional broad-spectrum antibiotics against the potential, more targeted effects of this compound, offering a data-driven perspective for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel, broad-spectrum antimicrobial peptide produced by specific strains of the bacterium Staphylococcus epidermidis, a common resident of the human nasal and skin microbiome.[1][2] This molecule represents a new class of antimicrobial compounds with a unique mode of action, primarily disrupting the cell membranes of target microorganisms.[1][2] Notably, this compound has demonstrated efficacy against pathogenic bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as certain fungi.[1][2] A key characteristic of this compound is its high instability and short half-life of only a few hours, suggesting a localized and transient action that could significantly reduce the widespread disruption to the host's microbiome typically associated with broad-spectrum antibiotics.[1][2][3]
The Well-Documented Impact of Broad-Spectrum Antibiotics on the Microbiome
Broad-spectrum antibiotics have been a cornerstone of modern medicine, but their use is a double-edged sword. While effective against a wide range of bacterial pathogens, they indiscriminately eliminate beneficial members of the gut microbiota.[4][5] This disruption, known as dysbiosis, can have significant short-term and long-term consequences for host health.
The immediate effects of broad-spectrum antibiotics include a significant reduction in microbial diversity and richness.[4][5][6][7] This ecological vacuum can lead to the overgrowth of opportunistic pathogens, such as Clostridioides difficile, resulting in severe diarrhea and colitis.[4] Furthermore, the use of these antibiotics is a major driver of antibiotic resistance, a global health crisis.[4]
Long-term consequences of antibiotic-induced dysbiosis are increasingly being recognized and include an increased risk of developing chronic conditions such as inflammatory bowel disease, obesity, and allergic disorders.[4] The recovery of the gut microbiome post-antibiotic treatment can be slow and is often incomplete, with some beneficial species failing to return to their previous levels.[5]
Quantitative Comparison of Microbiomic Impact
The following table summarizes the typical quantitative effects of broad-spectrum antibiotics on the gut microbiome. Currently, directly comparable quantitative data for this compound is not available and awaits further research.
| Metric | Broad-Spectrum Antibiotics | This compound (Hypothesized/To Be Determined) |
| Alpha Diversity (Shannon/Chao1) | Significant decrease[4][6] | Minimal to no significant change expected due to localized action and short half-life. |
| Beta Diversity | Major shift in community composition[4] | Minor and transient shift in the local application area (e.g., skin, nasal passages). Systemic impact on the gut microbiome is expected to be negligible. |
| Key Beneficial Taxa Abundance | Decrease in Bifidobacterium, Lactobacillus, Faecalibacterium prausnitzii[4][5] | No significant impact on gut commensals is anticipated. Potential for localized, transient effects on skin commensals. |
| Key Pathobiont/Pathogen Abundance | Potential for overgrowth of Clostridioides difficile, Enterococcus spp., and resistant strains.[4] | Targeted reduction of specific pathogens like Staphylococcus aureus in the local environment.[1][2] |
| Antibiotic Resistance Genes (ARGs) | Enrichment and selection of ARGs.[4] | The short-lived nature of this compound may exert less selective pressure for the development and spread of resistance. |
Experimental Protocols for Assessing Microbiomic Impact
To generate the necessary data for a direct comparison with this compound, the following established experimental protocols for studying the effects of antimicrobial agents on the microbiome can be employed.
In Vitro Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:
-
Objective: To determine the potency of this compound and comparator broad-spectrum antibiotics against a panel of pathogenic and commensal bacteria.
-
Methodology:
-
Prepare serial dilutions of the antimicrobial agents in appropriate broth media.
-
Inoculate each dilution with a standardized concentration of the test bacterium.
-
Incubate under optimal conditions.
-
Determine the MIC as the lowest concentration that inhibits visible growth.
-
To determine the MBC, subculture from wells with no visible growth onto agar (B569324) plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Animal Models for In Vivo Microbiome Analysis:
-
Objective: To assess the in vivo impact of this compound and broad-spectrum antibiotics on the gut and/or skin microbiome.
-
Methodology:
-
Utilize a cohort of laboratory animals (e.g., mice) with a defined and stable microbiome.
-
Administer the antimicrobial agents via the intended clinical route (e.g., topically for this compound, orally or intravenously for broad-spectrum antibiotics).
-
Collect fecal or skin swab samples at multiple time points: baseline (pre-treatment), during treatment, and post-treatment to assess recovery.
-
Extract total DNA from the collected samples.
-
Perform 16S rRNA gene sequencing to determine the taxonomic composition of the microbiome.
-
Analyze the sequencing data to assess changes in alpha and beta diversity, and the relative abundance of specific taxa.
-
Shotgun Metagenomic Sequencing:
-
Objective: To gain a deeper understanding of the functional changes in the microbiome, including the abundance of antibiotic resistance genes.
-
Methodology:
-
Extract high-quality total DNA from microbiome samples.
-
Perform shotgun metagenomic sequencing.
-
Analyze the data to identify and quantify the abundance of genes, including antibiotic resistance genes and genes involved in key metabolic pathways.
-
Visualizing the Differential Impact
The following diagrams illustrate the conceptual differences in the microbiomic impact of this compound versus broad-spectrum antibiotics.
Caption: Differential impact on the microbiome.
The diagram above conceptualizes the systemic and disruptive impact of broad-spectrum antibiotics on the gut microbiome, leading to reduced diversity and the depletion of beneficial bacteria. In contrast, this compound's localized action is hypothesized to selectively eliminate target pathogens with minimal disturbance to the surrounding commensal microbiota.
Caption: Microbiome analysis workflow.
This workflow outlines the key steps in a preclinical study designed to compare the microbiomic impact of this compound and a broad-spectrum antibiotic. The process begins with an animal model and proceeds through treatment, sample collection, DNA sequencing, and bioinformatic analysis to yield a comparative assessment.
Conclusion and Future Directions
The discovery of this compound presents an exciting opportunity to develop a new class of antimicrobials with a potentially superior safety profile with respect to the host microbiome. Its localized action and short half-life are promising features that may mitigate the widespread dysbiosis and selection for resistance associated with conventional broad-spectrum antibiotics.
However, rigorous preclinical and clinical studies are imperative to substantiate these hypotheses. The experimental workflows outlined in this guide provide a roadmap for generating the necessary data to fully characterize the microbiomic impact of this compound. Such research is critical to unlocking the full therapeutic potential of this novel antimicrobial peptide and advancing the development of microbiome-sparing therapies.
References
- 1. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]
- 2. biocompare.com [biocompare.com]
- 3. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of antibiotics on the human microbiome and consequences for host health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lasting Imprint of Antibiotics on Gut Microbiota: Exploring Long-Term Consequences and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
Comparative Analysis of In Vitro Resistance Evolution in S. aureus: A Case Study of FASII Inhibitors
Introduction
Epifadin is a recently discovered, novel antimicrobial agent produced by the human commensal bacterium Staphylococcus epidermidis.[1][2][3] It represents a new class of peptide-polyene hybrid compounds with a unique chemical structure.[1][4] Its proposed mechanism of action against Staphylococcus aureus involves the rapid disruption and damage of the bacterial cell membrane, leading to cell lysis.[1][5][6] This mode of action is distinct from many conventional antibiotics that target intracellular processes.[1] While experiments have been conducted to select for S. aureus resistance to this compound, detailed quantitative data on the frequency of resistance, specific molecular mechanisms, and the degree of resistance conferred are not yet extensively documented in publicly available literature.[4]
To provide a framework for evaluating such novel agents, this guide presents a comparative analysis of the in vitro evolution of resistance to two well-characterized antibiotics that, unlike this compound, target the Fatty Acid Synthesis II (FASII) pathway in S. aureus: AFN-1252 and triclosan (B1682465) . Both compounds inhibit the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in this pathway.[7][8][9][10] This comparison serves as a case study, offering researchers and drug development professionals a benchmark for assessing the resistance potential of new anti-staphylococcal agents.
Mechanism of Action: FASII Pathway Inhibition
The bacterial Fatty Acid Synthesis II (FASII) pathway is responsible for producing the fatty acids necessary for building cell membranes and other essential components. In S. aureus, the FabI enzyme catalyzes the final, rate-limiting step in each elongation cycle.[11][12] By inhibiting FabI, compounds like AFN-1252 and triclosan block fatty acid biosynthesis, leading to bacterial growth inhibition.[9][10]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 3. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]
- 4. researchgate.net [researchgate.net]
- 5. Scientists Find New Antibiotic Substance From Human Nose | Science & Tech [ommcomnews.com]
- 6. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]
- 7. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5. Can bacteria become resistant to Triclosan? [ec.europa.eu]
- 9. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Epifadin as a Clinical Biomarker in Nasal Swabs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the recent discovery of Epifadin, a novel antimicrobial compound produced by the nasal bacterium Staphylococcus epidermidis, opens up new avenues for understanding and potentially manipulating the nasal microbiome to achieve favorable clinical outcomes. This guide provides a comparative overview of this compound and other biomarkers found in nasal swabs, alongside hypothetical experimental designs for future research into its clinical utility.
This compound is a newly identified broad-spectrum antibiotic that is naturally present in the nasal passages of many individuals.[1][2][3] Produced by specific strains of S. epidermidis, it is believed to play a crucial role in defending against competing microorganisms, including pathogenic bacteria like Staphylococcus aureus (including MRSA).[1][2][4][5] Its mechanism of action involves the disruption of the cell membranes of hostile bacteria.[1][5][6] A unique and defining characteristic of this compound is its extreme chemical instability, with a functional half-life of only a few hours.[1][2][4][6] This inherent instability is thought to be a natural strategy to limit collateral damage to the surrounding beneficial microbiome.[1][6][7]
Currently, research on this compound is in its nascent stages, with a primary focus on its discovery, chemical structure, and antimicrobial properties. As of this guide's publication, there is no direct experimental data correlating the production of this compound in nasal swabs with specific clinical outcomes. However, its role in modulating the nasal microbiota suggests its potential as a future biomarker for assessing nasal health and predicting susceptibility to pathogenic colonization.
Comparative Analysis: this compound vs. Other Nasal Biomarkers
To provide context for the potential role of this compound, the following table compares its known characteristics with those of other biomarkers currently being investigated in nasal swabs for their correlation with clinical outcomes.
| Feature | This compound | Host Cytokines & Chemokines | Host Immunoglobulins (e.g., IgA, IgG) | Pathogen-Associated Molecular Patterns (PAMPs) |
| Nature | Small molecule, peptide-polyene hybrid antimicrobial | Host-derived signaling proteins | Host-derived antibodies | Microbial components (e.g., DNA, RNA, proteins) |
| Primary Function | Direct antimicrobial activity against competing microbes | Regulation of host immune and inflammatory responses | Adaptive immune response to specific pathogens | Indication of the presence of specific microbes |
| Clinical Significance (Hypothesized for this compound) | Potential indicator of a healthy, resilient nasal microbiome; potential protective factor against pathogenic colonization. | Markers of inflammation, infection severity, and disease progression.[8] | Evidence of past or current infection or vaccination response.[8] | Diagnosis of infection and monitoring of microbial load. |
| Measurement Challenges | Extreme chemical instability requires specialized handling and rapid analysis; no established standardized assay for clinical samples.[1][4][6] | Requires sensitive immunoassays (e.g., ELISA, multiplex assays).[9] | Standardized immunoassays are widely available. | Requires molecular techniques like PCR or sequencing. |
Experimental Protocols: A Roadmap for Future Research
As there are no established protocols for correlating this compound with clinical outcomes, this section outlines a hypothetical experimental workflow that could be adapted for such studies once a reliable method for this compound quantification in clinical samples is developed.
Objective: To investigate the correlation between the presence and quantity of this compound in nasal swabs and the clinical outcomes of patients at risk for Staphylococcus aureus colonization and infection.
Hypothetical Protocol:
-
Patient Cohort Selection: Recruit a cohort of patients at high risk for S. aureus infection (e.g., pre-surgical patients, individuals with compromised immune systems).
-
Sample Collection:
-
Collect nasal swabs from each patient at baseline and at specified time points throughout the study period.
-
Immediately process a portion of the swab for this compound analysis, potentially involving rapid extraction and stabilization methods to counteract its instability.
-
Use a separate swab or a portion of the same swab for microbiome analysis (e.g., 16S rRNA sequencing) to identify the presence of this compound-producing S. epidermidis strains and to characterize the overall nasal microbiota.
-
-
This compound Quantification (Future Development):
-
Develop and validate a sensitive and specific assay for the quantification of this compound in nasal swab eluates. This could potentially involve techniques like liquid chromatography-mass spectrometry (LC-MS) with specialized sample handling to prevent degradation.
-
-
Microbiome and Pathogen Analysis:
-
Perform quantitative PCR (qPCR) to determine the load of S. aureus in the nasal swabs.
-
Conduct 16S rRNA gene sequencing to characterize the composition of the nasal microbiome.
-
-
Clinical Outcome Monitoring:
-
Monitor patients for the development of S. aureus colonization and infection over a defined period.
-
Collect relevant clinical data, including signs and symptoms of infection, need for antibiotic treatment, and other clinical endpoints.
-
-
Data Analysis:
-
Statistically analyze the correlation between this compound levels, the presence of this compound-producing S. epidermidis, the overall microbiome composition, S. aureus load, and the observed clinical outcomes.
-
Visualizing Future Research: Workflows and Pathways
The following diagrams illustrate the conceptual framework for future research into this compound.
Caption: Hypothetical workflow for correlating this compound production with clinical outcomes.
The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster.[6][10] A simplified representation of this pathway is shown below.
Caption: Simplified diagram of the this compound biosynthesis pathway.
References
- 1. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]
- 2. Novel Antibiotic Substance from the Human Nose | Lab Manager [labmanager.com]
- 3. medindia.net [medindia.net]
- 4. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]
- 5. biocompare.com [biocompare.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Analysis of Biomarker Levels in Nasopharyngeal Swabs, Serum, and Saliva Across Different Health Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Epifadin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the novel antimicrobial agent, Epifadin, is critical for maintaining a safe and compliant laboratory environment. As a research-use-only compound with inherent instability, understanding the correct disposal procedures is paramount for researchers, scientists, and drug development professionals. This guide offers a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general best practices for hazardous laboratory waste.
This compound is a novel peptide-polyene hybrid antimicrobial compound with a notably short functional half-life of only a few hours under standard laboratory conditions.[1] Its instability is a key characteristic, suggesting a natural mechanism to limit collateral damage to the surrounding microbiome.[1] While this feature is of significant scientific interest, it also necessitates careful consideration for its disposal to ensure the safety of personnel and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of unstable, antimicrobial research chemicals.
Step 1: Waste Characterization and Segregation
All forms of this compound waste, including pure compound, stock solutions, and contaminated materials, should be treated as hazardous chemical waste.
-
High-Concentration Waste: Unused or expired pure this compound and concentrated stock solutions must be classified as hazardous chemical waste.
-
Low-Concentration Waste: Diluted solutions, such as those used in experimental assays, should also be collected as hazardous chemical waste. Due to the compound's instability, it will naturally degrade; however, it should not be assumed to be fully inactive and safe for drain disposal.
-
Contaminated Solid Waste: All materials that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, must be disposed of as chemically contaminated solid waste.
Segregate this compound waste from other chemical waste streams to prevent potential reactions with incompatible substances.
Step 2: Collection and Containerization
-
Liquid Waste: Collect all liquid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvents used to dissolve the this compound.
-
Solid Waste: Collect contaminated solid waste in a designated, puncture-resistant container that is clearly labeled as "Chemically Contaminated Solid Waste" and specifies "this compound Waste."
Step 3: Labeling and Storage
Proper labeling is a legal requirement and essential for safe disposal. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The primary hazards associated with the waste (e.g., "Chemical Waste," "Antimicrobial")
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
Step 4: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve any remaining residue.
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of with the liquid this compound waste. For highly potent compounds, it is best practice to collect all three rinses as hazardous waste.
-
Air Dry: Allow the rinsed container to air dry completely.
-
Deface Label: Obliterate or remove the original label before disposing of the decontaminated container in the appropriate laboratory glass or plastic recycling or trash, as per your institution's guidelines.
Step 5: Arranging for Final Disposal
Do not dispose of any this compound waste down the drain or in the regular trash. All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Contact your EHS office to schedule a waste pickup when your containers are approaching full.
Summary of this compound Disposal Procedures
| Waste Type | Collection Container | Disposal Procedure |
| Pure this compound / Stock Solutions | Labeled, leak-proof hazardous waste container | Treat as hazardous chemical waste. Arrange for pickup by EHS or a licensed contractor. |
| Dilute this compound Solutions | Labeled, leak-proof hazardous waste container | Treat as hazardous chemical waste. Do not dispose down the drain. Arrange for pickup. |
| Contaminated Solid Waste | Labeled, puncture-resistant solid waste container | Treat as chemically contaminated waste. Arrange for pickup by EHS or a licensed contractor. |
| Empty this compound Containers | N/A | Triple rinse with a suitable solvent, collecting the first (or all) rinsate as hazardous waste. Deface the label and dispose of the clean, dry container. |
Experimental Protocols Cited
The information provided in this guidance is based on standard laboratory safety and waste disposal protocols and does not cite specific experimental procedures for this compound disposal. Researchers should always consult their institution's specific waste management policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Epifadin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like Epifadin is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
This compound is a novel antimicrobial compound derived from Staphylococcus epidermidis, a bacterium found in the human nasal microbiome.[1] It is a peptide-polyene hybrid with potent, broad-spectrum antimicrobial activity, notably against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant MRSA).[1] A key characteristic of this compound is its chemical instability, with a functional half-life of only a few hours under standard laboratory conditions, necessitating specialized handling and storage protocols.[1][2]
Personal Protective Equipment (PPE)
A thorough risk assessment is critical to determine the specific PPE required for handling this compound.[3] The following table summarizes the recommended PPE based on available safety data.[4]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Full suit, chemical-resistant or disposable coveralls.[4] |
| Hand Protection | Disposable nitrile gloves (double gloving is recommended).[3] | Consult a specialist for glove material compatibility, as suggested PPE may not be sufficient.[4] |
| Eye & Face Protection | Safety glasses with side-shields. | Splash goggles or a full-face shield for splash hazards.[4] |
| Respiratory Protection | Work in a well-ventilated area. Use process enclosures or local exhaust ventilation.[4] | A dust respirator should be used, especially if user operations generate dust, fume, or mist. A self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation.[4] |
| Foot Protection | Closed-toe shoes. | Boots.[4] |
Operational and Disposal Plans
Handling and Storage:
Due to its instability, this compound requires specific handling and storage conditions to maintain its activity.[1]
-
Storage: Keep the container tightly closed and store at temperatures below 5°C (41°F).[4] For the pure substance, protection from light and oxygen, and storage at low temperatures under an argon atmosphere are necessary.[1]
-
Handling: Keep away from heat and sources of ignition.[4] Avoid breathing dust.[4] Use in a well-ventilated area or under a fume hood to keep airborne levels below exposure limits.[4] Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[4]
Spill Management:
In the event of a spill, follow these procedures:
-
Small Spill: Use appropriate tools to carefully collect the spilled material and place it into a designated, convenient waste disposal container.[4]
-
Large Spill: Use a shovel to place the spilled material into a convenient waste disposal container.[4]
-
For any spill, ensure appropriate PPE is worn, including a self-contained breathing apparatus if necessary, to avoid inhalation.[4]
Disposal:
All waste containing this compound must be handled in accordance with institutional and local regulations for chemical and biological waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and vials should be collected in a clearly labeled biohazard waste container.[3]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container.[3] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols, which may include chemical deactivation.[3]
First Aid Measures
In case of exposure to this compound, follow these first aid guidelines:[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash off with soap and plenty of water.
-
Eye Contact: Check for and remove any contact lenses. Flush eyes with water for at least 15 minutes as a precaution.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
